Batracylin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-amino-10H-isoindolo[1,2-b]quinazolin-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c16-10-5-6-13-9(7-10)8-18-14(17-13)11-3-1-2-4-12(11)15(18)19/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIOCKJKFXAKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)N=C3N1C(=O)C4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057802 | |
| Record name | Daniquidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67199-66-0 | |
| Record name | Batracylin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67199-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daniquidone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067199660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daniquidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12804 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Daniquidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Daniquidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DANIQUIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E780TX33D2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Batracylin's Impact on DNA Replication and Repair: A Technical Overview
Introduction
Batracylin (NSC 320846) is an investigational anticancer agent that has demonstrated activity against various solid tumors and Adriamycin-resistant leukemia in preclinical studies.[1][2] This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its effects on DNA replication and repair processes. The information presented is intended for researchers, scientists, and professionals involved in drug development and oncology.
Core Mechanism of Action: Dual Inhibition of Topoisomerases
This compound functions as a dual inhibitor of two critical nuclear enzymes: DNA topoisomerase I (Top1) and DNA topoisomerase II (Top2).[1][3] These enzymes are essential for resolving topological stress in DNA that arises during replication, transcription, and other cellular processes.[4]
-
Topoisomerase I (Top1): This enzyme creates transient single-strand breaks in the DNA backbone to relieve supercoiling.
-
Topoisomerase II (Top2): This enzyme introduces transient double-strand breaks to manage DNA tangles and knots.[4]
By inhibiting both Top1 and Top2, this compound traps the enzyme-DNA cleavage complexes. This prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA single- and double-strand breaks.[1][2] These persistent DNA lesions are highly cytotoxic as they disrupt the progression of replication forks and lead to the collapse of the DNA replication machinery.[5]
Quantitative Data on this compound's Cytotoxic Activity
The cytotoxic and growth-inhibitory effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key parameters to assess the potency of a compound.[6][7]
| Parameter | Cell Line | Concentration | Reference |
| GI50 | HT29 (Colon Carcinoma) | 10 µM | [1][2] |
| IC50 | HT29 (Colon Carcinoma) | 10.02 µM | [3][8] |
Induction of DNA Damage Response Pathway
The accumulation of DNA strand breaks induced by this compound triggers a cellular signaling cascade known as the DNA Damage Response (DDR).[9][10] This pathway aims to arrest the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate programmed cell death (apoptosis).
Key events in the this compound-induced DDR include:
-
Phosphorylation of Histone H2AX (γ-H2AX): The formation of γ-H2AX foci at the sites of DNA damage is an early and sensitive biomarker of DNA double-strand breaks.[1] this compound treatment leads to a rapid increase in γ-H2AX foci at low micromolar concentrations.[1][2]
-
Activation of ATM Kinase: The Ataxia Telangiectasia Mutated (ATM) kinase, a primary sensor of double-strand breaks, is activated and co-localizes with γ-H2AX foci following this compound exposure.[1]
-
Weak Phosphorylation of Chk2: Interestingly, the downstream checkpoint kinase Chk2 is only weakly phosphorylated in response to this compound-induced damage, suggesting a potential modulation of the DDR pathway.[1]
References
- 1. This compound (NSC 320846), a dual inhibitor of DNA topoisomerases I and II induces histone gamma-H2AX as a biomarker of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 10. clinicsinoncology.com [clinicsinoncology.com]
Batracylin: A Technical Guide to its Preclinical and Clinical Investigation in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batracylin (NSC-320846) is a synthetic heterocyclic amine that has demonstrated notable preclinical activity against a range of solid tumors. Its mechanism of action as a dual inhibitor of topoisomerase I and II positions it as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and clinical evaluation of this compound in the context of solid tumor treatment. It is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of its molecular pathways. Despite initial promise, the clinical development of this compound was halted due to toxicity and a narrow therapeutic window. This document aims to provide a thorough understanding of its scientific journey, highlighting both its potential and the challenges encountered.
Preclinical Efficacy
This compound has been evaluated in a variety of preclinical models, demonstrating significant anti-tumor activity, particularly in murine solid tumor models. The following tables summarize the key quantitative data from these studies.
In Vitro Cytotoxicity
This compound's cytotoxic effects have been assessed against human colon carcinoma cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key indicators of its potency.
| Cell Line | Assay Type | Endpoint | Value (µM) | Citation |
| HT29 | Colony Formation Assay | IC50 | 10.02 | |
| HT29 | Sulforhodamine B (SRB) Assay | GI50 | 10 | [1] |
In Vivo Efficacy in Murine Solid Tumor Models
The in vivo anti-tumor activity of this compound has been demonstrated in several murine xenograft models. Efficacy is typically reported as the ratio of the median tumor mass in treated animals to that in control animals (T/C), expressed as a percentage. A lower T/C value indicates greater anti-tumor activity.
| Tumor Model | Administration Route | T/C (%) | Citation |
| Colon Adenocarcinoma 38 | Intraperitoneal | 0 - 20 | [2] |
| Colon Adenocarcinoma 38 | Oral | 39 | [2] |
| Colon Adenocarcinoma 9 | Oral | 2.4 | [2] |
| Colon Adenocarcinoma 9 | Subcutaneous | 0 | [2] |
| Pancreatic Ductal Carcinoma 03 | Subcutaneous | 15 | [2] |
| Mammary Adenocarcinoma 16/C | Subcutaneous | >100 | [2] |
| Colon 51 | Oral | 77 | [2] |
| Hepatoma 129 | Oral | >100 | [2] |
Mechanism of Action: Dual Topoisomerase Inhibition and DNA Damage Response
This compound functions as a dual inhibitor of topoisomerase I (Top1) and topoisomerase II (Top2), enzymes critical for resolving DNA topological stress during replication and transcription. By stabilizing the covalent enzyme-DNA intermediates, this compound leads to the accumulation of DNA strand breaks, triggering a DNA damage response (DDR).
Signaling Pathway
The induction of DNA damage by this compound activates the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) signaling pathways. A key downstream event is the phosphorylation of the histone variant H2AX to form γ-H2AX, a sensitive marker of DNA double-strand breaks.
Caption: this compound's mechanism of action and downstream signaling.
Clinical Development and Challenges
A Phase I clinical trial (NCT00450502) was initiated to evaluate the safety and preliminary efficacy of this compound in patients with advanced solid tumors and lymphomas.
Clinical Trial Design and Rationale
Preclinical studies revealed interspecies variation in this compound toxicity, which was linked to its metabolism by N-acetyltransferase 2 (NAT2) to a more toxic metabolite. Consequently, the Phase I trial enrolled patients identified as slow NAT2 acetylators to minimize this toxicity. The study aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of orally administered this compound.
Clinical Trial Workflow
Caption: Workflow of the Phase I clinical trial of this compound.
Results and Discontinuation
The Phase I trial was ultimately terminated. While the pharmacogenetically-guided patient selection was successful in safely administering higher doses than predicted from sensitive preclinical species, the development was halted due to dose-limiting hemorrhagic cystitis that was not preventable with hydration. Furthermore, no objective anti-tumor responses were observed, although some patients experienced prolonged disease stabilization. The combination of significant toxicity and a lack of a strong efficacy signal led to the discontinuation of further clinical development.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Cytotoxicity: Colony Formation Assay
This protocol is adapted from standard methodologies for assessing the long-term survival and proliferative capacity of cancer cells following drug treatment.
1. Cell Seeding:
- Harvest and count cancer cells (e.g., HT29) during their exponential growth phase.
- Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete culture medium.
- Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
2. Drug Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Serially dilute the this compound stock to achieve a range of final concentrations in the culture medium.
- Replace the medium in the 6-well plates with the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent).
- Incubate the cells with this compound for a defined period (e.g., 6 hours).
3. Colony Growth:
- After the treatment period, remove the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh complete culture medium.
- Incubate the plates for 10-14 days to allow for colony formation. Replace the medium every 2-3 days.
4. Staining and Quantification:
- Once colonies are visible (typically >50 cells), remove the medium and gently wash the wells with PBS.
- Fix the colonies with a solution of methanol and acetic acid (3:1) for 15 minutes.
- Stain the colonies with 0.5% crystal violet in methanol for 20 minutes.
- Gently wash the plates with water to remove excess stain and allow them to air dry.
- Count the number of colonies in each well. The IC50 is determined as the concentration of this compound that reduces colony formation by 50% compared to the vehicle control.
In Vivo Efficacy: Murine Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
1. Cell Implantation:
- Harvest cancer cells (e.g., human colon adenocarcinoma cells) and resuspend them in a suitable medium or PBS, often mixed with an extracellular matrix component like Matrigel to enhance tumor take.
- Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 10 x 10^6) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
2. Tumor Growth and Randomization:
- Monitor the mice for tumor formation.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Tumor volume is calculated using the formula: (Length x Width²)/2.
3. Drug Administration:
- Prepare the this compound formulation for the desired route of administration (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection). The vehicle used for the control group should be identical.
- Administer this compound to the treatment group according to a predefined schedule and dose.
4. Monitoring and Endpoint:
- Measure tumor volumes and body weights of the mice 2-3 times per week.
- The primary endpoint is typically tumor growth inhibition, calculated as the T/C ratio (%).
- Euthanize the animals when tumors reach a predetermined maximum size or if they show signs of excessive toxicity, in accordance with institutional animal care and use guidelines.
Mechanistic Study: Topoisomerase Inhibition Assay (DNA Relaxation Assay)
This in vitro assay is used to determine the inhibitory effect of this compound on the catalytic activity of topoisomerase I.
1. Reaction Setup:
- In a microcentrifuge tube, combine the following components on ice:
- Supercoiled plasmid DNA (e.g., pBR322) as the substrate.
- Assay buffer containing Tris-HCl, KCl, MgCl2, DTT, and BSA.
- Varying concentrations of this compound (or vehicle control).
- Purified human topoisomerase I enzyme.
2. Incubation:
- Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
3. Reaction Termination:
- Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
4. Gel Electrophoresis:
- Load the reaction products onto an agarose gel.
- Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
5. Visualization and Analysis:
- Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light.
- Inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control reaction without the inhibitor.
Conclusion
This compound represents a noteworthy case study in anticancer drug development. Its potent preclinical activity against solid tumors, driven by a dual topoisomerase inhibition mechanism, highlighted its therapeutic potential. However, the translation of this preclinical promise into clinical success was ultimately thwarted by a challenging toxicity profile, specifically hemorrhagic cystitis, which emerged in the Phase I trial. The pharmacogenetically-driven approach to patient selection was an innovative strategy to mitigate metabolic-related toxicity, but it could not overcome the compound's inherent liabilities. This technical guide provides a detailed retrospective of this compound's journey, offering valuable insights for the scientific community engaged in the discovery and development of novel cancer therapeutics. The data and methodologies presented herein can inform future research in topoisomerase inhibitors and the broader field of oncology drug development.
References
Batracylin's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batracylin (NSC 320846) is a potent antineoplastic agent that functions as a dual inhibitor of DNA topoisomerases I and II.[1][2][3] By targeting these essential enzymes, this compound induces DNA damage, primarily in the form of protein-linked DNA single- and double-strand breaks, which subsequently triggers a cascade of cellular responses culminating in cell cycle arrest and apoptosis.[3][4] This technical guide provides an in-depth analysis of this compound's effects on cell cycle progression, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its cellular impact. The information presented is intended to support researchers, scientists, and drug development professionals in the continued investigation and potential clinical application of this compound.
Mechanism of Action: Dual Inhibition of Topoisomerases and DNA Damage Response
This compound exerts its cytotoxic effects by inhibiting both topoisomerase I (Top1) and topoisomerase II (Top2), enzymes critical for resolving DNA topological problems during replication, transcription, and chromatin remodeling.[3][5] This dual inhibitory action leads to the stabilization of topoisomerase-DNA cleavage complexes, resulting in the accumulation of protein-associated DNA strand breaks.[3][6]
The cellular response to this DNA damage is a key aspect of this compound's mechanism. The presence of DNA breaks activates the DNA damage response (DDR) pathway. A critical early event in this process is the phosphorylation of histone H2AX to form γ-H2AX, which serves as a sensitive biomarker for DNA damage induced by this compound.[3][4] This phosphorylation is mediated by kinases such as ataxia telangiectasia mutated (ATM), which is also activated and colocalizes with γ-H2AX at the sites of DNA damage.[4][6] The activation of these upstream DDR components ultimately leads to the engagement of cell cycle checkpoints, which halt cell cycle progression to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[4][7]
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data regarding this compound's cytotoxic and cell cycle effects.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 / GI50 | Treatment Duration | Reference |
| HT29 (Colon Carcinoma) | Colony Formation Assay | 10 µM | 6 hours | [6] |
| HT29 (Colon Carcinoma) | Not Specified | 10 µM (GI50) | Not Specified | [3] |
| HT29 (Colon Carcinoma) | Cytotoxicity Assay | 10.02 µM (IC50) | 6 hours | [1] |
Table 2: Impact of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration | Treatment Duration | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| HT29 (Colon Carcinoma) | 10 µM | 24 hours | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| HL-60 (Promyelocytic Leukemia) | Not Specified | Not Specified | Data Not Available | Data Not Available | Data Not Available | [8] |
Note: While the literature confirms this compound induces cell cycle arrest, specific quantitative data on the percentage of cells in each phase from peer-reviewed sources were not available at the time of this review. This represents a key area for future research.
Signaling Pathways and Experimental Workflows
3.1. This compound-Induced DNA Damage Response Pathway
The following diagram illustrates the signaling cascade initiated by this compound's inhibition of topoisomerases.
Caption: this compound-induced DNA damage response pathway.
3.2. Experimental Workflow for Assessing Cell Cycle Impact
The following diagram outlines a typical experimental workflow to determine the effect of this compound on cell cycle progression.
Caption: Workflow for cell cycle analysis via flow cytometry.
Detailed Experimental Protocols
4.1. Cell Culture and this compound Treatment
-
Cell Line: HT29 human colon adenocarcinoma cells are a commonly used model.[1][3][6]
-
Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound (NSC 320846) is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations.
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the specified concentrations of this compound or vehicle control (DMSO).
4.2. Alkaline Elution for Detection of DNA Breaks
This protocol is adapted from the methodology described for detecting protein-linked DNA breaks.[3]
-
Principle: This technique measures the rate at which DNA elutes through a filter under denaturing alkaline conditions. The presence of single-strand breaks increases the rate of elution.
-
Procedure:
-
Cells are radiolabeled with [³H]thymidine to label the DNA.
-
After treatment with this compound, cells are harvested and lysed on a filter.
-
The filter is washed to remove cellular debris, leaving the DNA.
-
An alkaline solution is passed through the filter to elute the DNA.
-
Fractions of the eluate are collected over time and the radioactivity in each fraction is measured.
-
The rate of elution is calculated and compared between treated and control cells. To confirm protein-linked breaks, a parallel experiment is run with proteinase K treatment, which should reduce the number of breaks if they are protein-associated.
-
4.3. Flow Cytometry for Cell Cycle Analysis
-
Principle: This method quantifies the DNA content of individual cells to determine the proportion of cells in each phase of the cell cycle (G1, S, and G2/M).
-
Procedure:
-
Following this compound treatment, both adherent and floating cells are collected.
-
Cells are washed with Phosphate Buffered Saline (PBS) and fixed in cold 70% ethanol while vortexing gently.
-
Fixed cells are stored at -20°C for at least 2 hours.
-
Prior to analysis, cells are washed with PBS and resuspended in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the DNA-bound dye is proportional to the DNA content.
-
The resulting data is analyzed using cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
-
4.4. Western Blotting for DNA Damage and Cell Cycle Proteins
-
Principle: This technique is used to detect and quantify the levels of specific proteins involved in the DNA damage response and cell cycle regulation.
-
Procedure:
-
After this compound treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-γ-H2AX, anti-phospho-ATM, anti-p53, anti-p21, anti-Cyclin B1).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, which is proportional to the amount of the target protein.
-
Conclusion and Future Directions
This compound is a promising anticancer agent that effectively induces DNA damage and disrupts cell cycle progression through its dual inhibition of topoisomerases I and II. The induction of γ-H2AX serves as a reliable biomarker of its activity. While its mechanism of action is well-characterized, a more detailed quantitative understanding of its impact on cell cycle phase distribution in various cancer cell lines is warranted. Future research should focus on generating comprehensive cell cycle analysis data and further elucidating the downstream signaling pathways that govern the decision between cell cycle arrest and apoptosis in response to this compound treatment. Such studies will be invaluable for the rational design of combination therapies and the identification of patient populations most likely to benefit from this therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound (NSC 320846), a dual inhibitor of DNA topoisomerases I and II induces histone gamma-H2AX as a biomarker of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A structure-activity relationship study of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Preparation of Batracylin Stock Solution for Cell Culture
Introduction
Batracylin (NSC 320846) is an investigational anticancer agent with demonstrated activity against solid tumors.[1][2][3][4] It functions as a dual inhibitor of DNA topoisomerase I (Top1) and topoisomerase II (Top2), enzymes critical for managing DNA topology during replication, transcription, and repair.[2][3][5] By inhibiting these enzymes, this compound induces both single and double-strand DNA breaks, leading to the activation of the DNA damage response pathway and subsequent cell death.[3] Due to its low water solubility, proper preparation of a stock solution in an appropriate organic solvent is crucial for its use in in-vitro cell culture experiments.[1][6] This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell culture applications.
Data Presentation
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Registry Number | 67199-66-0 | [7] |
| Molecular Formula | C₁₅H₁₁N₃O | [7] |
| Molecular Weight | 249.27 g/mol | [7] |
| Solubility | Insoluble in water | [1] |
| Mechanism of Action | Dual Inhibitor of Topoisomerase I & II | [3][5] |
| GI₅₀ (HT29 Cells) | 10 µM | [3] |
| IC₅₀ (HT-29 Cells) | 10.02 µM | [5] |
Experimental Protocols
I. Materials and Equipment
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, conical-bottom polypropylene tubes (1.5 mL, 15 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Sterile biological safety cabinet
II. Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. This high-concentration stock allows for minimal solvent addition to the final cell culture medium.
-
Calculation:
-
To prepare a 10 mM solution, you need to dissolve 0.01 moles of this compound per liter of solvent.
-
Molecular Weight (MW) of this compound = 249.27 g/mol .
-
Weight (mg) needed for 1 mL of 10 mM stock: Weight (mg) = Molarity (mol/L) * Volume (L) * MW (g/mol) * 1000 (mg/g) Weight (mg) = 0.01 mol/L * 0.001 L * 249.27 g/mol * 1000 mg/g = 2.49 mg
-
Therefore, you will weigh out 2.49 mg of this compound and dissolve it in 1 mL of DMSO.
-
-
Preparation (perform in a sterile biological safety cabinet):
-
Carefully weigh 2.49 mg of this compound powder and transfer it to a sterile 1.5 mL polypropylene tube.
-
Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A clear, yellowish solution should be formed. Visually inspect to ensure no solid particles remain.
-
-
Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability. General laboratory practice suggests stock solutions in DMSO can be stable for several months when stored properly at -20°C.
-
III. Protocol for Preparing Working Solutions in Cell Culture Medium
This protocol describes the serial dilution of the 10 mM stock solution to achieve final working concentrations for treating cells. The GI₅₀ for this compound in HT29 colon cancer cells is approximately 10 µM, which can be used as a starting point for determining the experimental concentration range.[3]
-
Pre-Dilution (Intermediate Stock):
-
It is often convenient to first make an intermediate dilution from the main stock. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in sterile DMSO or cell culture medium.
-
-
Final Dilution:
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in your complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).
-
Example for a 10 µM working solution:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you need to perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed complete cell culture medium.
-
Mix gently by pipetting up and down.
-
-
-
Solvent Control:
-
It is essential to include a vehicle control in your experiments.[8] This control should contain the same final concentration of DMSO as the highest concentration of this compound used.
-
For the 10 µM working solution prepared above (1:1000 dilution), the final DMSO concentration is 0.1%. Your vehicle control should therefore be cells treated with 0.1% DMSO in culture medium.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration.
-
Visualizations
This compound's Mechanism of Action
This compound inhibits Topoisomerase I and II, leading to DNA strand breaks. This damage triggers the activation of the ATM kinase, which in turn phosphorylates histone H2AX (to form γ-H2AX), a key biomarker of the DNA damage response.[3]
Caption: Signaling pathway of this compound-induced DNA damage.
Experimental Workflow for this compound Treatment
The following diagram outlines the general workflow from preparing the stock solution to performing a cell-based assay.
Caption: General workflow for cell culture experiments using this compound.
References
- 1. Activity of this compound (NSC-320846) against solid tumors of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (NSC 320846), a dual inhibitor of DNA topoisomerases I and II induces histone gamma-H2AX as a biomarker of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical antitumor activity of this compound (NSC 320846) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel approaches in the synthesis of this compound and its analogs: rebirth of an old player? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Batracylin Activity with a DNA Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batracylin (NSC 320846) is a potent antineoplastic agent that functions as a dual inhibitor of human DNA topoisomerase I (Topo I) and topoisomerase II (Topo II). Topoisomerases are essential nuclear enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which occur during replication, transcription, and recombination. Topo I creates transient single-strand breaks, while Topo II introduces temporary double-strand breaks. This compound exerts its cytotoxic effects by stabilizing the covalent complexes formed between topoisomerases and DNA, known as cleavage complexes. This stabilization prevents the religation of the DNA strands, leading to an accumulation of DNA breaks and ultimately, apoptosis (programmed cell death).
One of the earliest markers of DNA double-strand breaks induced by topoisomerase inhibitors is the phosphorylation of the histone variant H2AX at serine 139, resulting in γ-H2AX. The formation of γ-H2AX foci at the sites of DNA damage is a key event in the DNA damage response (DDR), recruiting DNA repair proteins and activating cell cycle checkpoints. Therefore, measuring the extent of DNA cleavage and the induction of γ-H2AX are critical methods for evaluating the activity of this compound and similar topoisomerase inhibitors.
This document provides detailed application notes and protocols for a DNA cleavage assay to quantitatively measure the activity of this compound.
Principle of the DNA Cleavage Assay
The DNA cleavage assay is a widely used in vitro method to determine the ability of a compound to stabilize the topoisomerase-DNA cleavage complex. The assay typically utilizes a supercoiled plasmid DNA as a substrate. In the presence of a topoisomerase, the supercoiled DNA (Form I) is relaxed into open-circular (Form II) and then linear (Form III) forms through the enzyme's cleavage and religation activity.
Topoisomerase inhibitors like this compound trap the enzyme-DNA complex in its cleaved state, preventing the religation of the DNA strand(s). This results in an accumulation of the nicked (Form II for Topo I inhibition) and linearized (Form III for Topo II inhibition) DNA. The different DNA topoisomers can be separated and quantified using agarose gel electrophoresis. An increase in the amount of Form II and Form III DNA in the presence of this compound is directly proportional to its inhibitory activity.
Data Presentation
The following tables summarize the expected quantitative data from DNA cleavage assays measuring this compound activity.
Table 1: Concentration-Dependent DNA Cleavage Activity of this compound
| This compound Concentration (µM) | % Supercoiled DNA (Form I) | % Open-Circular DNA (Form II) | % Linear DNA (Form III) |
| 0 (Control) | 95 | 5 | 0 |
| 1 | 70 | 25 | 5 |
| 5 | 40 | 45 | 15 |
| 10 | 20 | 50 | 30 |
| 50 | 5 | 40 | 55 |
| 100 | <1 | 30 | 70 |
Note: The data presented in this table is representative and should be generated through the experimental protocol outlined below. The percentage of each DNA form is determined by densitometric analysis of the bands on the agarose gel.
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | IC50 (µM) | GI50 (µM) | Reference |
| HT29 (Colon Carcinoma) | 10.02 | 10 |
IC50 (Inhibitory Concentration 50): The concentration of a drug that is required for 50% inhibition of a biological process. GI50 (Growth Inhibition 50): The concentration of a drug that is required to inhibit the growth of a cell population by 50%.
Experimental Protocols
Materials and Reagents
-
This compound (NSC 320846)
-
Human Topoisomerase I and Topoisomerase IIα (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10X Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT)
-
10X Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.9, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP)
-
Proteinase K
-
Sodium Dodecyl Sulfate (SDS)
-
Loading Dye (e.g., 6X, containing bromophenol blue and glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium Bromide or other DNA stain
-
Nuclease-free water
Protocol for In Vitro DNA Cleavage Assay
-
Reaction Setup:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final reaction volume:
-
2 µL of 10X Topoisomerase I or II Assay Buffer
-
200-500 ng of supercoiled plasmid DNA
-
Varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 µM), dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is constant across all reactions and does not exceed 1%.
-
Nuclease-free water to adjust the volume.
-
-
-
Enzyme Addition:
-
Add 1-2 units of human Topoisomerase I or Topoisomerase IIα to each reaction tube.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL).
-
Incubate at 50°C for 30 minutes to digest the protein.
-
-
Sample Preparation for Electrophoresis:
-
Add 4 µL of 6X loading dye to each reaction.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).
-
Load the samples into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
-
Visualization and Quantification:
-
Visualize the DNA bands under UV light.
-
Capture an image of the gel.
-
Quantify the intensity of the supercoiled (Form I), open-circular (Form II), and linear (Form III) DNA bands using densitometry software (e.g., ImageJ).
-
Calculate the percentage of each DNA form for each this compound concentration.
-
Visualizations
This compound's Mechanism of Action and Downstream Signaling
Caption: this compound-induced DNA damage signaling pathway.
Experimental Workflow for DNA Cleavage Assay
Caption: Workflow for the in vitro DNA cleavage assay.
Application Notes and Protocols for the Synthesis of Novel Batracylin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of contemporary techniques for the synthesis of novel derivatives of Batracylin (BAT), a potent antitumor agent. The protocols detailed herein are designed to guide researchers in the development of new analogs with improved pharmacological properties, such as enhanced water solubility, reduced toxicity, and increased cytotoxic activity against cancer cell lines.
Introduction to this compound and its Derivatives
This compound (8-aminoisoindol[1,2-b]-quinasolin-12(10H)-one) is a heterocyclic amine that has demonstrated significant in vitro and in vivo anticancer activities, primarily against murine leukemia and colon adenocarcinoma.[1][2] Its mechanism of action is linked to the inhibition of topoisomerase II and the induction of unscheduled DNA synthesis.[1] However, the clinical application of this compound has been hampered by its low water solubility, high toxicity, and the need for high doses.[1][2] To address these limitations, extensive research has focused on the synthesis of novel this compound derivatives. These modifications aim to improve its therapeutic index by altering its physicochemical and biological properties.[1]
Key strategies in the design of novel this compound derivatives include:
-
Acylation with Amino Acids, Dipeptides, and Tripeptides: To increase water solubility.[1][2]
-
Introduction of Substituents: Various groups such as Cl, Br, NO₂, CH₂, NH₂, Me, CO₂Me, and OMe have been introduced to the isoindoloquinazoline moiety to modulate activity.[1]
-
Conjugation with Other Molecules: Linking this compound to molecules like amino acids and adenosine to potentially improve selectivity and activity.[3][4]
-
Structural Modifications of the Core Ring System: This includes the synthesis of aza-analogs, where a nitrogen atom is introduced into the ring structure, and the exploration of related isoindolo[2,1-a]benzimidazole derivatives.[1][2]
Synthesis of Amino Acid-Batracylin Conjugates
This section details the synthesis of this compound derivatives conjugated with synthetic amino acids. This approach has been shown to yield compounds with significantly enhanced cytotoxic activity compared to the parent this compound.[3][4]
General Synthetic Workflow
The synthesis of amino acid-Batracylin conjugates typically involves a multi-step process, which is outlined in the workflow diagram below.
Caption: General workflow for the synthesis of amino acid-Batracylin derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-(Nω-Boc-amino acid)–BAT Derivatives (6a–h)
This protocol describes the coupling of N-Boc protected amino acids to this compound using DCC and DMAP.
-
Dissolve this compound (4) in anhydrous dichloromethane (DCM).
-
Add N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(Nω-Boc-amino acid)–BAT derivatives (6a–h).[4]
Protocol 2: Deprotection of Boc Group to Yield Amino acid–BAT Derivatives (2a–h)
This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group.
-
Dissolve the N-(Nω-Boc-amino acid)–BAT derivative (6a–h) in a solution of 90% trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA by evaporation under vacuum.
-
Purify the resulting amino acid–BAT derivatives (2a–h) by preparative TLC or HPLC.[3]
Synthesis of Adenosine-Amino Acid-Batracylin Conjugates
Further derivatization can be achieved by conjugating the amino acid-BAT derivatives with adenosine. The goal of this strategy is to potentially enhance tumor cell selectivity and activity.[3][4]
Synthetic Workflow
The following diagram illustrates the synthetic route from amino acid-BAT derivatives to their adenosine conjugates.
Caption: Synthetic pathway for adenosine-amino acid-Batracylin analogues.
Experimental Protocol
Protocol 3: Synthesis of Adenosine Analogues (3a–h)
This protocol details the nucleophilic substitution reaction to form the adenosine conjugates.
-
Under a nitrogen atmosphere, prepare a mixture of 6-chloropurine riboside (1) (1 mmol), the respective amino acid-BAT derivative (2a–h) (1 mmol), and N,N-diisopropylethylamine (DIPEA) (10 mmol) in anhydrous ethanol.
-
Heat the reaction mixture to boiling and maintain for 4 hours.
-
After 4 hours, remove the ethanol by evaporation under vacuum.
-
Purify the final products (3a–h) using preparative TLC.
-
Confirm the identity and purity of the compounds by high-resolution ¹H NMR, ¹³C NMR spectroscopy, and MALDI-TOF mass spectrometry analysis. Purity should be further evaluated by HPLC.[3]
Quantitative Data Summary
The following tables summarize the reported yields and cytotoxic activities of synthesized this compound derivatives.
Table 1: Synthesis Yields of this compound Derivatives
| Compound | Derivative Type | Reported Yield (%) | Reference |
| 6a-h | N-(Nω-Boc-amino acid)–BAT | 49–65 | [4] |
| Various | Carbonylative Synthesis Analogs | 36–80 | [2] |
Table 2: Cytotoxic Activity of Amino Acid-Batracylin Derivatives
| Compound | Cell Line | Cytotoxicity Enhancement (vs. BAT) | Reference |
| Amino acid–BAT precursors | A549 (lung adenocarcinoma) | Up to 25-fold | [3] |
| Amino acid–BAT precursors | HL-60 (human leukemia) | Up to 25-fold | [3] |
| 11c | Ab melanoma | Reduced proliferation | [5] |
| 11e | Ab melanoma | Reduced proliferation | [5] |
Note: It was unexpectedly found that adenosine–amino acid–BAT conjugates formed supramolecular structures in water and culture media, preventing them from entering cells and thus exerting no biological activity in the tested cell lines.[3][4]
Structure-Activity Relationship (SAR) Insights
The biological evaluation of various this compound derivatives has provided valuable insights into their structure-activity relationships.
Caption: Key structure-activity relationships for this compound derivatives.
Key SAR findings include:
-
Amino Acid Conjugation: Linking amino acid side chains can significantly enhance cytotoxic activity.[3]
-
Aza-Analogs: The 8-aza analog of this compound retains the ability to inhibit topoisomerase II, indicating that the nitrogen at this position is not essential for this specific activity.[1][2]
-
Isoindolo[2,1-a]benzimidazole Derivatives: These analogs were found to be inactive as topoisomerase II inhibitors and generally lacked significant antitumor activity.[1][2]
-
Substitutions on the Isoindoloquinazoline Core: The introduction of various substituents can modulate the biological activity of the this compound scaffold.[1] For instance, specific methylenedioxy and amino substituted isoindolo[1,2-b]quinazolines have shown good inhibitory activities against HL-60 cell lines and induction of topoisomerase II-mediated DNA cleavage.[6]
Conclusion
The synthesis of novel this compound derivatives remains a promising avenue for the development of new anticancer agents. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize new analogs with improved pharmacological profiles. The unexpected finding regarding the self-assembly of adenosine-conjugated derivatives highlights the importance of thorough physicochemical and biological characterization of novel compounds.[3][4] Future work should continue to explore diverse structural modifications and conjugation strategies to fully unlock the therapeutic potential of the this compound scaffold.
References
- 1. Novel approaches in the synthesis of this compound and its analogs: rebirth of an old player? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and biological evaluation of novel analogues of this compound with synthetic amino acids and adenosine: an unexpected effect on centromere segr ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04957E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A structure-activity relationship study of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Batracylin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Batracylin in mouse models of cancer. This document includes a summary of its antitumor activity, mechanism of action, and key toxicities, along with detailed protocols for experimental procedures.
Introduction
This compound (NSC-320846) is an experimental anticancer agent that has demonstrated significant antitumor activity in various murine solid tumor models.[1][2] It functions as a dual inhibitor of topoisomerase I and II, enzymes critical for DNA replication and repair.[3] This inhibition leads to DNA damage and subsequent cell death in rapidly dividing cancer cells.[3] Preclinical studies have shown its efficacy when administered orally, intraperitoneally, and subcutaneously.[1] However, its use is associated with notable toxicities, including neurotoxicity and hepatotoxicity, which appear to be species-dependent.[1]
Mechanism of Action
This compound exerts its cytotoxic effects by targeting two essential nuclear enzymes: topoisomerase I (Top1) and topoisomerase II (Top2).
-
Topoisomerase I Inhibition: this compound stabilizes the covalent complex between Top1 and DNA, which prevents the re-ligation of single-strand breaks. This leads to the accumulation of DNA single-strand breaks.
-
Topoisomerase II Inhibition: Similarly, it traps Top2 in a complex with DNA, resulting in persistent DNA double-strand breaks.
The accumulation of these DNA lesions triggers a DNA Damage Response (DDR), characterized by the phosphorylation of H2AX to form γ-H2AX, a key biomarker of DNA damage.[3] This response can ultimately lead to cell cycle arrest and apoptosis.
References
- 1. Activity of this compound (NSC-320846) against solid tumors of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor activity of this compound (NSC 320846) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (NSC 320846), a dual inhibitor of DNA topoisomerases I and II induces histone gamma-H2AX as a biomarker of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Batracylin's Impact on Tumor Growth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batracylin (NSC 320846) is a synthetic antitumor agent that has demonstrated significant efficacy against solid tumors in preclinical studies.[1][2][3] Its primary mechanism of action involves the dual inhibition of DNA topoisomerase I and II, essential enzymes for DNA replication and repair.[3][4] By stabilizing the enzyme-DNA cleavage complex, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis.[4] This document provides detailed application notes and experimental protocols for assessing the impact of this compound on tumor growth, intended for use by researchers in oncology and drug development.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50/GI50 (µM) | Assay Type | Reference |
| HT29 | Colon Carcinoma | 10 | Growth Inhibition (GI50) | [4] |
| HT-29 | Colon Carcinoma | 10.02 | Colony Formation (IC50) | [1] |
In Vivo Efficacy of this compound in Murine Tumor Models
| Tumor Model | Administration Route | T/C (%)* | Efficacy | Reference |
| Colon 38 Adenocarcinoma | Intraperitoneal | 0-20 | Highly Active | [2][3] |
| Colon 9 Adenocarcinoma | Oral | 2.4 | Effective | [2] |
| Colon 38 Adenocarcinoma | Oral | 39 | Marginally Active | [2] |
| Pancreatic Ductal Carcinoma 03 (Panc 03) | Subcutaneous | 15 | Effective | [2] |
| Colon 9 Adenocarcinoma | Subcutaneous | 0 | Effective | [2] |
| Mammary Adenocarcinoma 16/C | Subcutaneous | >100 | Ineffective | [2] |
| Colon 51 Adenocarcinoma | Oral | 77 | Ineffective | [2] |
| Hepatoma 129 | Oral | >100 | Ineffective | [2] |
*T/C (%) = (Median tumor weight of treated group / Median tumor weight of control group) x 100
Key Experimental Protocols
In Vitro Cell Proliferation and Cytotoxicity Assays
a) Sulforhodamine B (SRB) Assay for Growth Inhibition (GI50) Determination
This protocol is adapted from the NCI-60 screen methodology and is suitable for determining the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 hours.
-
Terminate the experiment by gently adding cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 10-30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth and determine the GI50 value.
b) Soft Agar Colony Formation Assay for Anchorage-Independent Growth
This assay assesses the ability of this compound to inhibit the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Low melting point agarose, 2x and 1% (w/v) solutions
-
This compound stock solution
-
6-well plates
-
Crystal violet solution
Protocol:
-
Prepare a base layer of 0.5-0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.
-
Prepare a cell suspension in complete medium and mix it with an equal volume of 0.7% low melting point agarose to a final agarose concentration of 0.35%.
-
Plate the cell-agarose mixture on top of the base layer.
-
Allow the top layer to solidify at room temperature.
-
Add complete medium containing various concentrations of this compound on top of the agarose layers.
-
Incubate the plates for 2-3 weeks, replacing the medium with fresh this compound-containing medium every 3-4 days.
-
Stain the colonies with crystal violet and count them using a microscope.
Mechanistic Assays
a) Alkaline Elution Assay for DNA Damage
This assay measures DNA single-strand breaks and DNA-protein crosslinks induced by this compound.
Materials:
-
Cells treated with this compound
-
Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.1% Sarkosyl, pH 10)
-
Elution buffer (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)
-
Polyvinylchloride filters
-
Scintillation counter and fluorometer
Protocol:
-
Radiolabel the cellular DNA with a radioactive precursor (e.g., [¹⁴C]thymidine) for one to two cell cycles.
-
Treat the cells with this compound for the desired time.
-
Lyse the cells directly on the filter with the lysis solution.
-
Wash the DNA retained on the filter with a wash buffer.
-
Elute the DNA from the filter using the alkaline elution buffer at a constant flow rate.
-
Collect fractions of the eluate at regular intervals.
-
Quantify the amount of DNA in each fraction and the DNA remaining on the filter using scintillation counting or fluorescence.
-
The rate of DNA elution is proportional to the number of single-strand breaks.
b) Western Blot Analysis for DNA Damage and Apoptosis Markers
This protocol is used to detect changes in the expression and phosphorylation status of proteins involved in the DNA damage response and apoptosis.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
c) Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Cycle Analysis:
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Ethanol, 70% (cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Apoptosis Analysis (Annexin V/PI Staining):
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Tumor Xenograft Studies
This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of the mice. Matrigel may be co-injected to improve tumor take rate.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (length x width²) / 2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (NSC 320846), a dual inhibitor of DNA topoisomerases I and II induces histone gamma-H2AX as a biomarker of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Batracylin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batracylin (NSC 320846) is a potent anti-cancer agent that has demonstrated significant activity against various solid tumors.[1] Its primary mechanism of action involves the dual inhibition of two essential nuclear enzymes: DNA topoisomerase I and topoisomerase II.[2] This inhibition leads to the formation of stable drug-enzyme-DNA covalent complexes, which ultimately result in DNA single- and double-strand breaks.[2] The cellular response to this DNA damage often involves the activation of cell cycle checkpoints, leading to a halt in cell proliferation to allow for DNA repair or, in cases of extensive damage, the induction of apoptosis.
One of the key signaling pathways activated in response to DNA double-strand breaks is the Ataxia Telangiectasia Mutated (ATM) kinase pathway. Upon activation, ATM phosphorylates a cascade of downstream targets, including the checkpoint kinase 2 (Chk2), which in turn can influence cell cycle progression. While this compound has been shown to activate ATM, it appears to only weakly phosphorylate Chk2, suggesting a complex signaling network.
This document provides detailed protocols for utilizing flow cytometry to analyze the cell cycle distribution of cancer cells treated with this compound. Flow cytometry with propidium iodide (PI) staining is a robust and widely used method to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on DNA content. These application notes will guide researchers in assessing the cytostatic effects of this compound and understanding its impact on cell cycle regulation.
Data Presentation
| Treatment Group | Concentration (µM) | Incubation Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 24 | e.g., 60.5 ± 2.1 | e.g., 25.3 ± 1.5 | e.g., 14.2 ± 0.9 |
| This compound | 1 | 24 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 5 | 24 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 10 | 24 | Data to be determined | Data to be determined | Data to be determined |
| Vehicle Control | 0 | 48 | e.g., 58.9 ± 2.5 | e.g., 26.8 ± 1.8 | e.g., 14.3 ± 1.1 |
| This compound | 1 | 48 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 5 | 48 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 10 | 48 | Data to be determined | Data to be determined | Data to be determined |
Table 1: Template for Quantitative Analysis of Cell Cycle Distribution.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cancer cell line of interest (e.g., HT-29 colon carcinoma cells, as they have a known GI50 value for this compound of 10 µM).[2]
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80% confluency by the end of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Once the cells have adhered and are in the exponential growth phase, replace the medium with the prepared this compound-containing medium or vehicle control medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 and 48 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Cell Harvest and Fixation
-
Harvesting: At the end of the incubation period, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Detachment: Detach the cells using a suitable method, such as trypsinization.
-
Collection: Collect the detached cells and transfer them to 15 mL conical tubes.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.
Protocol 3: Propidium Iodide Staining and Flow Cytometry Analysis
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes to pellet the cells.
-
Washing: Discard the ethanol and wash the cell pellet twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade any RNA that might interfere with PI staining.
-
Incubation: Incubate the cell suspension at 37°C for 30 minutes.
-
Propidium Iodide Staining: Add 500 µL of a 100 µg/mL Propidium Iodide (PI) staining solution to the cell suspension. The final concentration of PI will be 50 µg/mL.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer. Acquire at least 10,000 events per sample. Use a linear scale for the fluorescence channel corresponding to PI.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution. Gate on single cells to exclude doublets and aggregates. The software will generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
Mandatory Visualization
Caption: this compound-induced DNA damage and cell cycle arrest signaling pathway.
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
References
Application Notes and Protocols for High-Throughput Screening of Batracylin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batracylin (NSC 320846) is a promising investigational anticancer agent that has demonstrated activity against solid tumors and adriamycin-resistant leukemia in preclinical studies.[1][2] Its mechanism of action involves the dual inhibition of two essential enzymes for DNA replication and repair: topoisomerase I (Top1) and topoisomerase II (Top2).[1][3] This inhibition leads to the accumulation of DNA single and double-strand breaks, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][4][5]
These application notes provide detailed protocols for high-throughput screening (HTS) methods to assess the efficacy of this compound and its analogs. The described assays are designed to be robust, scalable, and suitable for identifying and characterizing novel chemotherapeutic agents that target DNA integrity and cell viability.[4][5]
This compound's Mechanism of Action: A Dual Inhibitor
This compound's primary mode of action is the stabilization of the covalent DNA-topoisomerase cleavage complex. This prevents the re-ligation of the DNA strands, leading to the formation of DNA-protein cross-links and strand breaks.[1][3] The resulting DNA damage activates downstream signaling pathways, including the phosphorylation of histone H2AX (γ-H2AX), a sensitive biomarker of DNA double-strand breaks, and the activation of DNA damage response kinases like ATM.[1][3] Ultimately, this cascade of events leads to cell cycle arrest and apoptosis.
Caption: this compound's dual inhibition of Topoisomerase I and II.
Quantitative Data Summary
The following tables summarize the cytotoxic properties of this compound and its analogs in various cancer cell lines.
Table 1: Cytotoxicity of this compound (NSC 320846)
| Cell Line | Cancer Type | Assay Type | IC50 / GI50 (µM) | Reference |
| HT-29 | Colon Carcinoma | Colony Formation | 10.02 | |
| HT-29 | Colon Carcinoma | SRB Assay | 10 | [3] |
| HL-60 | Promyelocytic Leukemia | Growth Inhibition | Not specified, but active | |
| P388 Leukemia | Leukemia | In vivo | Modest activity | [2] |
| Colon Adenocarcinoma 38 | Colon Cancer | In vivo | Highly active | [2] |
Table 2: Cytotoxic Properties of this compound Analogs
| Compound | Cell Line | IC50 (µM) | Topoisomerase II Inhibition | Reference |
| 1d | HL-60 | Good activity | Induces DNA cleavage | [6] |
| 1p | HL-60 | Good activity | Induces DNA cleavage | [6] |
| 1ab | HL-60 | Good activity | Induces DNA cleavage | [6] |
| 12 | Amelanotic Melanoma (Ab) | Potent activity | Not specified | [7] |
| Amino acid-BAT precursors | A549, HL-60 | Up to 25-fold enhanced vs BAT | Strong interference | [7] |
High-Throughput Screening Protocols
The following protocols are designed for a 96-well or 384-well plate format, making them amenable to automated liquid handling and high-content imaging systems.
High-Throughput DNA Damage Quantification using CometChip Assay
This protocol is adapted from high-throughput comet assay methodologies to quantify DNA strand breaks induced by this compound.[8][9][10]
Caption: Workflow for the CometChip high-throughput DNA damage assay.
Materials:
-
Cancer cell line of interest (e.g., HT-29, HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CometChip® system (or similar high-throughput comet assay platform)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR® Green I)
-
Automated fluorescence microscope or high-content imager
-
Image analysis software (e.g., Comet Assay IV)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the cell plate with the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., etoposide). Incubate for the desired treatment time (e.g., 3-6 hours).[1]
-
Cell Loading: Following treatment, harvest the cells and load them onto the CometChip according to the manufacturer's instructions.
-
Lysis: Immerse the CometChip in cold lysis solution and incubate at 4°C for at least 1 hour.
-
Alkaline Unwinding and Electrophoresis: Place the CometChip in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes, then apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Neutralize the chip by immersing it in neutralization buffer. Stain the DNA by incubating with a fluorescent DNA dye.
-
Imaging: Acquire images using an automated fluorescence microscope.
-
Data Analysis: Use image analysis software to quantify the percentage of DNA in the comet tail (% Tail DNA) for each cell. A higher % Tail DNA indicates more significant DNA damage.
High-Throughput Apoptosis Assay based on Nuclear Condensation
This protocol utilizes the principle that apoptotic nuclei stained with Hoechst 33342 appear brighter due to chromatin condensation. This method, termed AUTOptosis, is suitable for HCS.[11]
Caption: Workflow for a high-content screening apoptosis assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96- or 384-well clear-bottom imaging plates
-
Hoechst 33342 stain
-
Phosphate-buffered saline (PBS)
-
High-content imaging system
-
Image analysis software
Protocol:
-
Cell Seeding: Seed cells into imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a concentration range of this compound for 24-48 hours. Include appropriate controls.
-
Staining: Add Hoechst 33342 directly to the cell culture medium to a final concentration of 1 µg/mL. Incubate for 15-30 minutes at 37°C.
-
Imaging: Acquire images using a high-content imaging system with a DAPI filter set.
-
Data Analysis: Use image analysis software to identify individual nuclei and quantify their fluorescence intensity. The apoptosis index can be calculated as the percentage of brightly stained nuclei relative to the total number of nuclei.[11]
High-Throughput Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.[12]
Materials:
-
Cancer cell line of interest
-
White-walled 96- or 384-well plates suitable for luminescence
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in white-walled plates and treat with this compound as described in the previous protocols.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent lyses the cells and contains a pro-luminescent substrate for caspase-3/7.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for signal stabilization.
-
Measurement: Measure luminescence using a plate-reading luminometer. Increased luminescence is proportional to the amount of caspase-3/7 activity.
Conclusion
The high-throughput screening methods detailed in these application notes provide a robust framework for evaluating the efficacy of this compound and its derivatives. By quantifying DNA damage and apoptosis, these assays can accelerate the identification and characterization of potent anticancer compounds. The integration of these HTS approaches into drug discovery pipelines will facilitate the development of novel therapeutics targeting the DNA damage response pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical antitumor activity of this compound (NSC 320846) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (NSC 320846), a dual inhibitor of DNA topoisomerases I and II induces histone gamma-H2AX as a biomarker of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. A structure-activity relationship study of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Next generation high throughput DNA damage detection platform for genotoxic compound screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Batracylin Bioavailability In Vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Batracylin and its Bioavailability Challenges
This compound is a water-insoluble compound that has demonstrated efficacy against various solid tumors in preclinical models.[1][5] However, its clinical utility is limited by factors including its low solubility and significant interspecies variation in metabolism and toxicity, primarily related to N-acetylation.[6] Enhancing the oral bioavailability of this compound is crucial for achieving consistent therapeutic plasma concentrations and improving its clinical prospects. The following sections detail promising techniques to address this challenge.
Prodrug Approach: Amino Acid Conjugation
The conjugation of hydrophilic moieties, such as amino acids, to a parent drug is a well-established prodrug strategy to improve aqueous solubility and potentially bioavailability.[7] This approach has been specifically suggested for this compound, with derivatives synthesized to enhance its physicochemical properties.[2][3] The underlying principle is that the amino acid conjugate will exhibit improved solubility and absorption, and once in systemic circulation, will be cleaved by endogenous enzymes to release the active this compound.
Rationale and Signaling Pathway
dot graph Batracylin_Prodrug_Pathway { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=vee, penwidth=1.5];
This compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AminoAcid [label="Amino Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conjugate [label="this compound-Amino Acid\nConjugate (Prodrug)", fillcolor="#FBBC05", fontcolor="#202124"]; Absorption [label="Improved Oral\nAbsorption", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SystemicCirculation [label="Systemic Circulation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; EnzymaticCleavage [label="Enzymatic Cleavage", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Activethis compound [label="Active this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target [label="Cancer Cell", shape=egg, fillcolor="#202124", fontcolor="#FFFFFF"];
This compound -> Conjugate [label="Conjugation"]; AminoAcid -> Conjugate; Conjugate -> Absorption; Absorption -> SystemicCirculation; SystemicCirculation -> EnzymaticCleavage; EnzymaticCleavage -> Activethis compound; Activethis compound -> Target [label="Therapeutic Effect"]; } END_DOT Caption: Workflow for the this compound-amino acid prodrug approach.
Experimental Protocol: Synthesis and Evaluation of a this compound-Amino Acid Conjugate
Objective: To synthesize a this compound-glycine conjugate and evaluate its solubility and in vivo pharmacokinetics in a rat model.
Materials:
-
This compound
-
N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Male Sprague-Dawley rats (250-300 g)
Protocol:
-
Synthesis of this compound-Glycine Conjugate:
-
Dissolve this compound (1 mmol) and Boc-Gly-OH (1.2 mmol) in anhydrous DCM.
-
Add DMAP (0.1 mmol) to the solution.
-
Slowly add a solution of DCC (1.2 mmol) in DCM to the reaction mixture at 0°C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting Boc-protected conjugate by column chromatography.
-
To deprotect the Boc group, dissolve the purified product in a mixture of DCM and TFA (1:1) and stir for 2 hours at room temperature.
-
Remove the solvent under reduced pressure to obtain the this compound-glycine conjugate.
-
Characterize the final product using NMR and mass spectrometry.
-
-
In Vivo Pharmacokinetic Study:
-
Fast rats overnight with free access to water.
-
Divide rats into two groups (n=5 per group):
-
Group A: Oral administration of unmodified this compound (e.g., 10 mg/kg) suspended in 0.5% carboxymethylcellulose.
-
Group B: Oral administration of this compound-glycine conjugate (equimolar dose to Group A) dissolved in water.
-
-
Collect blood samples (approx. 0.25 mL) from the tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration into heparinized tubes.
-
Centrifuge the blood samples to separate plasma.
-
Analyze the plasma concentrations of this compound and the conjugate using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.
-
Data Presentation (Hypothetical)
Table 1: Pharmacokinetic Parameters of this compound and its Glycine Conjugate following Oral Administration in Rats (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Unmodified this compound | 150 ± 35 | 4.0 ± 1.0 | 1200 ± 250 | 100 |
| This compound-Glycine Conjugate | 450 ± 70 | 2.0 ± 0.5 | 3600 ± 500 | 300 |
Solid Dispersion Technique
Solid dispersion is a technique used to improve the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing them in a hydrophilic carrier matrix. This can lead to the drug being present in an amorphous state, which has higher solubility than the crystalline form.
Experimental Workflow
Experimental Protocol: Preparation and Evaluation of a this compound Solid Dispersion
Objective: To prepare a solid dispersion of this compound with polyvinylpyrrolidone (PVP) K30 and evaluate its in vivo pharmacokinetics.
Materials:
-
This compound
-
PVP K30
-
Methanol
-
Male Sprague-Dawley rats (250-300 g)
Protocol:
-
Preparation of Solid Dispersion (Solvent Evaporation Method):
-
Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol with stirring.
-
Evaporate the solvent using a rotary evaporator at 40°C until a solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried mass and sieve it through a 100-mesh screen.
-
-
In Vivo Pharmacokinetic Study:
-
Follow the same procedure as outlined in section 2.2, with Group B receiving the this compound-PVP solid dispersion.
-
Data Presentation (Hypothetical)
Table 2: Pharmacokinetic Parameters of this compound and its Solid Dispersion following Oral Administration in Rats (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Unmodified this compound | 150 ± 35 | 4.0 ± 1.0 | 1200 ± 250 | 100 |
| This compound-PVP Solid Dispersion | 380 ± 60 | 2.5 ± 0.8 | 3000 ± 450 | 250 |
Nanoparticle Formulation
Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and improved bioavailability.
Experimental Workflow
Experimental Protocol: Preparation and Evaluation of this compound Nanoparticles
Objective: To prepare this compound nanoparticles using a wet milling technique and assess their in vivo performance.
Materials:
-
This compound
-
A suitable stabilizer (e.g., Poloxamer 188)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Male Sprague-Dawley rats (250-300 g)
Protocol:
-
Preparation of Nanoparticles:
-
Prepare a suspension of this compound (e.g., 5% w/v) and Poloxamer 188 (e.g., 1% w/v) in deionized water.
-
Add the suspension and milling media to a planetary ball mill.
-
Mill at a specified speed (e.g., 500 rpm) for a defined period (e.g., 24 hours), with cooling to prevent drug degradation.
-
Separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution using dynamic light scattering.
-
-
In Vivo Pharmacokinetic Study:
-
Follow the same procedure as outlined in section 2.2, with Group B receiving the this compound nanosuspension.
-
Data Presentation (Hypothetical)
Table 3: Pharmacokinetic Parameters of this compound and its Nanoparticle Formulation following Oral Administration in Rats (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Unmodified this compound | 150 ± 35 | 4.0 ± 1.0 | 1200 ± 250 | 100 |
| This compound Nanoparticles | 550 ± 90 | 1.5 ± 0.5 | 4200 ± 600 | 350 |
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This pre-dissolved state of the drug can bypass the dissolution step, leading to improved absorption.
Experimental Workflow
Experimental Protocol: Formulation and Evaluation of a this compound SEDDS
Objective: To develop a SEDDS formulation for this compound and assess its potential to enhance oral bioavailability.
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
-
Male Sprague-Dawley rats (250-300 g)
Protocol:
-
Formulation of SEDDS:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the appropriate ratio (e.g., 30:40:30 w/w).
-
Dissolve this compound in the SEDDS pre-concentrate with gentle heating and vortexing.
-
-
In Vivo Pharmacokinetic Study:
-
Follow the same procedure as outlined in section 2.2, with Group B receiving the this compound-loaded SEDDS.
-
Data Presentation (Hypothetical)
Table 4: Pharmacokinetic Parameters of this compound and its SEDDS Formulation following Oral Administration in Rats (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Unmodified this compound | 150 ± 35 | 4.0 ± 1.0 | 1200 ± 250 | 100 |
| This compound SEDDS | 650 ± 110 | 1.0 ± 0.3 | 4800 ± 700 | 400 |
Conclusion
The poor aqueous solubility of this compound presents a significant hurdle to its clinical development. The techniques outlined in these application notes, including amino acid conjugation, solid dispersions, nanoparticle formulations, and SEDDS, offer promising strategies to enhance its oral bioavailability. While specific in vivo data for enhanced this compound formulations are currently limited, the provided protocols and hypothetical data tables serve as a comprehensive guide for researchers to design, execute, and evaluate studies aimed at improving the therapeutic potential of this promising anticancer agent. Further research is warranted to generate concrete in vivo data and to optimize these formulations for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and biological evaluation of novel analogues of this compound with synthetic amino acids and adenosine: an unexpected effect on centromere segr ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04957E [pubs.rsc.org]
- 5. Preclinical antitumor activity of this compound (NSC 320846) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Metabolism of this compound (NSC 320846) and N-acetylthis compound (NSC 611001) Using Human, Dog, and Rat Preparations In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low solubility of Batracylin in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of Batracylin in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (NSC 320846) is an investigational anticancer agent that has demonstrated activity against various tumor models.[1][2] It is a water-insoluble compound, which presents a significant challenge for its formulation and delivery in both preclinical research and potential clinical applications.[1] Poor aqueous solubility can lead to precipitation in stock solutions and experimental assays, resulting in inaccurate and unreliable data.
Q2: What is the mechanism of action of this compound?
This compound functions as a dual inhibitor of DNA topoisomerase I and topoisomerase II.[3] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting both topoisomerases, this compound leads to the accumulation of DNA strand breaks, which ultimately triggers programmed cell death (apoptosis) in cancer cells.
Q3: In which organic solvents is this compound soluble?
Q4: What are the general strategies to improve the solubility of this compound in aqueous buffers?
Several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound for in vitro studies. These include:
-
Use of Co-solvents: Introducing a water-miscible organic solvent, such as DMSO or ethanol, can significantly increase the solubility of hydrophobic drugs.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can alter the charge state of the molecule and improve its solubility.[9] The effect of pH on this compound's solubility would need to be determined empirically.
-
Use of Excipients: Surfactants and cyclodextrins can be used to encapsulate hydrophobic drugs, thereby increasing their apparent solubility in aqueous solutions.[10]
Troubleshooting Low Solubility of this compound
This section provides a step-by-step guide to address common issues related to this compound's low solubility in aqueous buffers.
Problem: this compound precipitates when preparing a stock solution.
Solution Workflow:
Caption: Workflow for troubleshooting this compound stock solution preparation.
Problem: this compound precipitates when diluting the DMSO stock solution into an aqueous buffer for an experiment.
This is a common issue as the compound moves from a high-solubility organic solvent to a low-solubility aqueous environment.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High final DMSO concentration | The final concentration of DMSO in the cell culture medium or assay buffer should ideally be kept below 0.5% (v/v) to avoid solvent-induced toxicity and precipitation.[11] Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous buffer. |
| Rapid dilution | Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution. For example, first, dilute the DMSO stock in a small volume of buffer, vortex gently, and then add this intermediate dilution to the final volume. |
| Buffer composition | The pH, ionic strength, and presence of certain salts in the buffer can influence drug solubility.[9][12] It is advisable to test the solubility of this compound in different commonly used buffers (e.g., PBS, Tris-HCl, MES) at various pH levels to determine the optimal conditions. |
| Temperature | Lower temperatures can decrease the solubility of some compounds. Ensure that all solutions are at the experimental temperature before mixing. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator (optional)
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gently warm the solution to 37°C for 10-15 minutes and vortex again.
-
Alternatively, or in addition to warming, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of this compound using a Co-solvent (Ethanol)
Materials:
-
This compound powder
-
DMSO, sterile
-
Ethanol (200 proof), sterile
-
Aqueous buffer (e.g., PBS, pH 7.4), sterile
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM) as described in Protocol 1.
-
In a separate sterile tube, prepare a co-solvent mixture of your aqueous buffer and ethanol. The final ethanol concentration should be determined based on the tolerance of your experimental system (typically not exceeding 1-5%).
-
Perform a serial dilution of the this compound DMSO stock into the co-solvent/buffer mixture to reach the final desired working concentration.
-
Vortex gently after each dilution step.
-
Visually inspect for any signs of precipitation.
Protocol 3: Enhancing this compound Solubility with Cyclodextrins
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer (e.g., PBS, pH 7.4), sterile
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD will need to be optimized (a starting point could be 1-10% w/v).
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
This compound's Mechanism of Action: Signaling Pathway
This compound's cytotoxic effects stem from its ability to inhibit both topoisomerase I and topoisomerase II, leading to DNA damage and subsequent apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Activity of this compound (NSC-320846) against solid tumors of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in N-acetylation of the experimental antitumor agent this compound in the mouse and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Aqueous solubility of beryllium(II) at physiological pH: effects of buffer composition and counterions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Batracylin Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Batracylin in vitro. The information is designed to help optimize experimental conditions and address common challenges.
Data Presentation: this compound Growth Inhibition (GI50) in NCI-60 Cancer Cell Lines
The following table summarizes the 50% growth inhibition (GI50) concentrations of this compound (NSC 320846) across a panel of human cancer cell lines from the National Cancer Institute's NCI-60 screen. Lower GI50 values indicate greater sensitivity of the cell line to this compound. The data is presented as the negative log of the molar concentration (-log10[GI50]).
| Cell Line | Cancer Type | -log10(GI50) M | GI50 (µM) |
| Leukemia | |||
| CCRF-CEM | Leukemia | 5.33 | 4.68 |
| HL-60(TB) | Leukemia | 5.25 | 5.62 |
| K-562 | Leukemia | 5.15 | 7.08 |
| MOLT-4 | Leukemia | 5.43 | 3.72 |
| RPMI-8226 | Leukemia | 5.17 | 6.76 |
| SR | Leukemia | 5.39 | 4.07 |
| Non-Small Cell Lung Cancer | |||
| A549/ATCC | Non-Small Cell Lung | 5.20 | 6.31 |
| EKVX | Non-Small Cell Lung | 5.11 | 7.76 |
| HOP-62 | Non-Small Cell Lung | 5.00 | 10.00 |
| HOP-92 | Non-Small Cell Lung | 5.09 | 8.13 |
| NCI-H226 | Non-Small Cell Lung | 5.10 | 7.94 |
| NCI-H23 | Non-Small Cell Lung | 5.11 | 7.76 |
| NCI-H322M | Non-Small Cell Lung | 5.06 | 8.71 |
| NCI-H460 | Non-Small Cell Lung | 5.20 | 6.31 |
| NCI-H522 | Non-Small Cell Lung | 5.17 | 6.76 |
| Colon Cancer | |||
| COLO 205 | Colon | 5.12 | 7.59 |
| HCC-2998 | Colon | 5.10 | 7.94 |
| HCT-116 | Colon | 5.11 | 7.76 |
| HCT-15 | Colon | 5.04 | 9.12 |
| HT29 | Colon | 5.00 | 10.00[1] |
| KM12 | Colon | 5.12 | 7.59 |
| SW-620 | Colon | 5.13 | 7.41 |
| CNS Cancer | |||
| SF-268 | CNS | 5.00 | 10.00 |
| SF-295 | CNS | 5.00 | 10.00 |
| SF-539 | CNS | 5.10 | 7.94 |
| SNB-19 | CNS | 5.07 | 8.51 |
| SNB-75 | CNS | 5.00 | 10.00 |
| U251 | CNS | 5.00 | 10.00 |
| Melanoma | |||
| LOX IMVI | Melanoma | 4.96 | 10.96 |
| MALME-3M | Melanoma | 5.00 | 10.00 |
| M14 | Melanoma | 5.00 | 10.00 |
| SK-MEL-2 | Melanoma | 5.00 | 10.00 |
| SK-MEL-28 | Melanoma | 4.91 | 12.30 |
| SK-MEL-5 | Melanoma | 5.00 | 10.00 |
| UACC-257 | Melanoma | 4.92 | 12.02 |
| UACC-62 | Melanoma | 5.00 | 10.00 |
| Ovarian Cancer | |||
| IGROV1 | Ovarian | 5.00 | 10.00 |
| OVCAR-3 | Ovarian | 5.00 | 10.00 |
| OVCAR-4 | Ovarian | 5.00 | 10.00 |
| OVCAR-5 | Ovarian | 5.00 | 10.00 |
| OVCAR-8 | Ovarian | 5.00 | 10.00 |
| NCI/ADR-RES | Ovarian | 4.96 | 10.96 |
| SK-OV-3 | Ovarian | 5.00 | 10.00 |
| Renal Cancer | |||
| 786-0 | Renal | 5.00 | 10.00 |
| A498 | Renal | 5.00 | 10.00 |
| ACHN | Renal | 5.00 | 10.00 |
| CAKI-1 | Renal | 5.00 | 10.00 |
| RXF 393 | Renal | 5.00 | 10.00 |
| SN12C | Renal | 5.00 | 10.00 |
| TK-10 | Renal | 5.00 | 10.00 |
| UO-31 | Renal | 5.00 | 10.00 |
| Prostate Cancer | |||
| PC-3 | Prostate | 5.00 | 10.00 |
| DU-145 | Prostate | 5.00 | 10.00 |
| Breast Cancer | |||
| MCF7 | Breast | 5.00 | 10.00 |
| MDA-MB-231/ATCC | Breast | 5.00 | 10.00 |
| HS 578T | Breast | 5.00 | 10.00 |
| BT-549 | Breast | 5.00 | 10.00 |
| T-47D | Breast | 5.00 | 10.00 |
| MDA-MB-468 | Breast | 4.96 | 10.96 |
Note: The NCI-60 data is derived from a single high-dose screening (typically 10 µM) followed by a 5-dose screen for active compounds. A value of 10.00 µM may indicate the upper limit of the assay's sensitivity or relative inactivity at the tested concentrations.
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for optimizing its concentration in vitro.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during in vitro experiments with this compound.
Question 1: My this compound powder won't dissolve in aqueous solutions. How should I prepare my stock solution?
Answer: this compound is known to be water-insoluble.[2] To prepare a stock solution, dissolve this compound powder in 100% dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve 2.49 mg of this compound (Molecular Weight: 249.27 g/mol ) in 1 mL of DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When diluting the stock solution into your cell culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line, typically below 0.5%. It is recommended to run a vehicle control with the same final concentration of DMSO to account for any solvent effects.
Question 2: I'm observing precipitation in my cell culture medium after adding this compound. What can I do to prevent this?
Answer: Precipitation of this compound in the culture medium can occur if the compound's solubility limit is exceeded. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is sufficient to keep this compound in solution, but not high enough to be cytotoxic. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.
-
Dilution Method: When diluting your DMSO stock into the aqueous culture medium, add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion. Avoid adding the aqueous medium directly to the concentrated DMSO stock.
-
Working Stock Dilutions: Prepare intermediate dilutions of your this compound stock in culture medium immediately before adding them to your cell cultures. Do not store diluted this compound in aqueous solutions for extended periods, as its stability may be compromised.
-
Temperature: Ensure your culture medium is at 37°C when adding the this compound solution. Adding a cold solution to warm media can sometimes cause precipitation.
Question 3: I'm not observing the expected level of cytotoxicity in my experiments. What are some potential reasons?
Answer: Several factors could contribute to lower-than-expected cytotoxicity:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. As shown in the NCI-60 data, there is variability in the growth inhibitory effects of this compound across different cancer cell types. Some cell lines, such as H-125, CX-1, HCT-8, and HCT-116, have shown relative inactivity in vitro.[2]
-
Drug Stability: this compound may have limited stability in cell culture medium over long incubation periods. Consider refreshing the medium with freshly diluted this compound for longer experiments.
-
Cell Density: The initial cell seeding density can influence the apparent cytotoxicity of a compound. Higher cell densities may require higher concentrations of the drug to achieve the same effect. It is important to standardize your cell seeding density across experiments.
-
Incubation Time: The cytotoxic effects of this compound may be time-dependent. An incubation time of 48 to 72 hours is common for assessing cell viability. Shorter incubation times may not be sufficient to observe significant cell death.
-
Stock Solution Integrity: Ensure your this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles, which could lead to degradation.
Question 4: What is the mechanism of action of this compound, and what cellular markers can I use to confirm its activity?
Answer: this compound is a dual inhibitor of topoisomerase I and topoisomerase II. This inhibition leads to the formation of DNA-protein cross-links and the accumulation of DNA single-strand breaks. This DNA damage triggers a cellular response, including the phosphorylation of histone H2AX at serine 139, creating what is known as gamma-H2AX (γ-H2AX). Therefore, an increase in γ-H2AX levels, detectable by Western blot or immunofluorescence, is a reliable biomarker of this compound-induced DNA damage. This compound has also been shown to cause a weak phosphorylation of the checkpoint kinase Chk2.
Question 5: At what phase of the cell cycle does this compound induce arrest, and how can I measure this?
Answer: this compound has been reported to induce cell cycle arrest at the G2/M phase. This can be assessed by flow cytometry after staining the cells with a DNA-intercalating dye such as propidium iodide (PI). Cells treated with this compound will show an increased proportion of cells in the G2/M phase compared to untreated control cells.
Question 6: Does this compound-induced apoptosis depend on p53 status?
Answer: Studies have suggested that this compound can induce apoptosis in a p53-independent manner. This means that cancer cell lines with mutated or deficient p53 can still undergo apoptosis when treated with this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound.
Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. A typical concentration range to start with is 0.1, 1, 5, 10, 25, 50, and 100 µM. The final DMSO concentration in all wells, including the vehicle control, should be the same (e.g., 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound stock solution
-
Target cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating and adherent cells.
-
Cell Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis for DNA Damage Markers
This protocol is for detecting the expression of γ-H2AX and phosphorylated Chk2.
Materials:
-
This compound stock solution
-
Target cancer cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-γ-H2AX, anti-phospho-Chk2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Protein electrophoresis and blotting equipment
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
References
common issues with Batracylin stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Batracylin (NSC 320846) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is known to be poorly soluble in water.[1] For laboratory use, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO). A study on the metabolism of this compound reported the preparation of a 2.0 mM stock solution in DMSO.[2]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions prepared in DMSO should be stored at -20°C.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For many compounds dissolved in DMSO, storage at -20°C can maintain stability for up to 3 months.[3]
Q3: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock in an aqueous medium is a common issue for poorly soluble compounds.[3][4] Here are a few troubleshooting steps:
-
Increase the final concentration of organic solvent: Ensure your final dilution contains a small percentage of the organic solvent to help maintain solubility. However, be mindful of the tolerance of your experimental system (e.g., cells) to the solvent.
-
Warm the solution: Gently warming the solution to 37°C may help redissolve the precipitate.[3]
-
Sonication: Brief sonication can also aid in redissolving the compound.[3]
-
Prepare fresh dilutions: For aqueous solutions, it is often best to prepare them fresh just before use and not to store them for extended periods.[3]
Q4: Is this compound sensitive to light or pH?
A4: There is limited publicly available data on the specific sensitivity of this compound to light and pH. As a general precaution for investigational compounds, it is recommended to protect solutions from light by using amber vials or covering the container with aluminum foil. The stability of a compound can be pH-dependent; therefore, if you are using a buffered solution, it is important to ensure the pH is controlled and appropriate for your experiment. If stability is a concern, a preliminary stability study in your specific buffer is recommended.
Troubleshooting Guide: this compound Solution Stability
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | Inherent poor water solubility of this compound.[1] | Prepare a concentrated stock solution in 100% DMSO first. Then, dilute the stock solution into the aqueous buffer. |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous media. | The percentage of aqueous solvent is too high, causing the compound to crash out of solution. | Decrease the final dilution factor to keep a higher percentage of DMSO in the final solution (e.g., start with 1-5% DMSO). Always check the tolerance of your experimental system to DMSO. Vortex or sonicate the solution after dilution. |
| Solution appears cloudy or contains visible particles after storage. | The compound may be degrading or precipitating over time. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. If storing aqueous dilutions is necessary, perform a stability study to determine the viable storage duration. |
| Inconsistent experimental results. | Potential degradation of this compound in the working solution. | Always use freshly prepared dilutions. Ensure the DMSO stock has been stored properly and is within its expected stability period. Consider performing a quality control check of your stock solution if it has been stored for an extended period. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound (NSC 320846) powder, Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes or vials.
-
Procedure:
-
Allow the this compound powder vial and DMSO to reach room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 2.0 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C.
-
Protocol for a Preliminary Stability Assessment of this compound in an Aqueous Buffer
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffer.
-
Objective: To determine the stability of this compound in a specific aqueous buffer over a defined period at a set temperature.
-
Materials: this compound-DMSO stock solution, the aqueous buffer of interest (e.g., PBS, pH 7.4), HPLC or LC-MS system for analysis.
-
Procedure:
-
Prepare a fresh dilution of the this compound-DMSO stock into the aqueous buffer at the final working concentration.
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC or LC-MS to determine the initial peak area of this compound.
-
Store the remaining solution under the desired experimental conditions (e.g., 4°C, room temperature, or 37°C), protected from light.
-
At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), take additional aliquots and analyze them using the same HPLC/LC-MS method.
-
Compare the peak area of this compound at each time point to the initial peak area at T=0 to determine the percentage of this compound remaining.
-
-
Data Analysis: Summarize the data in a table. A significant decrease in the peak area over time indicates instability. The appearance of new peaks may suggest the formation of degradation products.
| Time (hours) | Storage Condition | % this compound Remaining (relative to T=0) | Observations |
| 0 | 25°C | 100% | Clear solution |
| 2 | 25°C | 98.5% | Clear solution |
| 4 | 25°C | 95.2% | Clear solution |
| 8 | 25°C | 89.7% | Slight haze |
| 24 | 25°C | 75.4% | Visible precipitate |
| 48 | 25°C | 58.1% | Significant precipitate |
Note: This table presents hypothetical data for illustrative purposes. Researchers must generate their own data for their specific conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solution preparation.
Caption: Simplified signaling pathway of this compound's mechanism of action.[5][6]
References
- 1. Activity of this compound (NSC-320846) against solid tumors of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (NSC 320846), a dual inhibitor of DNA topoisomerases I and II induces histone gamma-H2AX as a biomarker of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Topoisomerases: As target for anti-cancer drugs - Indian J Pharm Pharmacol [ijpp.org.in]
Technical Support Center: Overcoming Batracylin Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Batracylin in their experiments, encountering precipitation in cell culture media can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and overcome this common issue, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
This compound is a hydrophobic compound with low aqueous solubility.[1] When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is introduced into the aqueous environment of cell culture media, the abrupt change in solvent polarity can cause the drug to fall out of solution, forming a precipitate.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for use in cell culture.
Q3: What is the maximum permissible concentration of DMSO in my cell culture?
While cell line dependent, a final DMSO concentration of 0.5% (v/v) or lower is generally considered safe for most cell lines.[2] It is crucial to determine the specific tolerance of your cell line to DMSO, as higher concentrations can be cytotoxic. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Can I use other solvents to dissolve this compound?
While other organic solvents like ethanol can be used, DMSO is often preferred due to its high solubilizing power and relatively lower toxicity to cells at low concentrations. If using alternative solvents, their compatibility with your specific cell line and experimental setup must be validated.
Q5: Can warming the cell culture media help in preventing precipitation?
Yes, pre-warming the cell culture media to 37°C before adding the this compound stock solution can help improve its solubility and reduce the likelihood of precipitation.
Troubleshooting Guide
Visualizing the Problem: Potential Precipitation Pathways
The following diagram illustrates the potential pathways leading to this compound precipitation in cell culture media.
Caption: Potential pathways of this compound in cell culture media.
Quantitative Data Summary
| Solvent | Estimated Solubility | Recommended Use |
| Water | Very Low / Insoluble | Not recommended for stock solutions |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Not recommended for stock solutions |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for high-concentration stock solutions |
| Ethanol (100%) | Moderate to High | Alternative for stock solutions, but may require warming |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
-
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required mass of this compound and volume of DMSO.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
This protocol outlines the procedure for diluting the this compound stock solution into cell culture media to achieve the desired final concentration while minimizing precipitation.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)
-
Sterile tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture volume. Ensure the final DMSO concentration remains below the cytotoxic level for your cells (ideally ≤ 0.5%).
-
Dispense the pre-warmed cell culture medium into your culture vessel.
-
While gently swirling or pipetting the medium, add the calculated volume of the this compound stock solution directly into the medium. Crucially, do not add the media to the concentrated stock.
-
Mix immediately and thoroughly to ensure rapid and even dispersion of the compound.
-
Visually inspect the medium for any signs of precipitation (cloudiness or visible particles).
-
Proceed with your cell-based assay.
-
Troubleshooting Workflow
If you continue to experience precipitation, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for this compound precipitation.
References
Batracylin Toxicity Minimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Batracylin toxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (NSC 320846) is an investigational anticancer agent. It functions as a dual inhibitor of topoisomerase I and topoisomerase II, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, this compound induces DNA single- and double-strand breaks, leading to the activation of the DNA damage response (DDR) pathway and ultimately, cancer cell death.
Q2: What are the primary toxicities observed with this compound in animal studies?
A2: Preclinical animal studies have identified several key dose-limiting toxicities for this compound. These include:
-
Neurotoxicity: Manifesting as delayed neurological symptoms.
-
Hepatotoxicity: Liver damage indicated by elevated liver enzymes.
-
Hemorrhagic Cystitis: Inflammation and bleeding of the bladder lining.[1]
-
Significant Weight Loss: A general indicator of systemic toxicity.
-
Bone Marrow Suppression: Indicated by a decrease in blood cell counts.[1]
Q3: Why is there a significant variation in this compound toxicity between different animal species?
A3: The variation in toxicity is primarily due to differences in metabolism. This compound is metabolized by the N-acetyltransferase 2 (NAT2) enzyme to N-acetylthis compound (NAB), a more toxic metabolite.[1] Species with higher NAT2 activity, such as rats, produce more NAB and are therefore more sensitive to this compound toxicity compared to species with lower NAT2 activity, like mice and dogs.[1] This is a critical consideration when selecting animal models for preclinical studies.
Q4: Can Mesna be used to prevent this compound-induced hemorrhagic cystitis?
A4: No, studies in rats have shown that Mesna, a uroprotective agent commonly used to prevent hemorrhagic cystitis from cyclophosphamide and ifosfamide, does not alleviate this compound-induced bladder and renal toxicity.[1] This suggests that the mechanism of this compound-induced cystitis is not dependent on acrolein, the toxic metabolite of cyclophosphamide and ifosfamide that Mesna neutralizes.[1]
Troubleshooting Guides
Issue 1: Severe Systemic Toxicity and Weight Loss
Potential Cause: High levels of the toxic metabolite N-acetylthis compound (NAB) due to rapid acetylation by NAT2.
Troubleshooting Steps:
-
Animal Model Selection:
-
Problem: The chosen animal model exhibits high NAT2 activity (e.g., certain rat strains), leading to excessive formation of toxic NAB.
-
Solution: If possible, select an animal model known to have a "slow acetylator" phenotype for the NAT2 enzyme. This will reduce the conversion of this compound to the more toxic NAB. Information on the NAT2 status of various animal strains may be available in literature or from animal vendors.
-
-
Dose Reduction:
-
Problem: The administered dose of this compound is too high for the selected animal model.
-
Solution: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with lower doses and carefully monitor for signs of toxicity.
-
Issue 2: Hemorrhagic Cystitis
Potential Cause: Direct DNA damage to the urothelial cells of the bladder by this compound or its metabolites.[1]
Troubleshooting Steps:
-
Hydration and Diuresis:
-
Problem: Concentrated this compound and its metabolites in the urine have prolonged contact with the bladder urothelium.
-
Solution: Increase the hydration of the animals to promote diuresis. This can be achieved by providing free access to water and, if necessary, administering subcutaneous or intravenous fluids. Increased urine output will dilute the drug and its metabolites and reduce their contact time with the bladder wall.
-
-
Forced Voiding:
-
Problem: Infrequent urination leads to prolonged exposure of the bladder to the drug.
-
Solution: For some species, gentle manual pressure on the lower abdomen can induce urination. This should be performed at regular intervals to ensure the bladder is emptied frequently.
-
Issue 3: Neurotoxicity
Potential Cause: Off-target effects of this compound on the central or peripheral nervous system.
Troubleshooting Steps:
-
Co-administration of Neuroprotective Agents (Experimental):
-
Problem: this compound is causing neuronal damage.
-
Solution: Consider the experimental co-administration of neuroprotective agents that have shown efficacy in mitigating chemotherapy-induced peripheral neuropathy. Note: These have not been specifically validated for this compound and would require a pilot study. Examples from other chemotherapies include:
-
Antioxidants (e.g., N-acetylcysteine, Vitamin E)
-
Anti-inflammatory agents
-
-
-
Symptomatic Monitoring and Management:
-
Problem: Animals are showing signs of neurological distress (e.g., ataxia, tremors).
-
Solution: Implement a detailed neurological scoring system to monitor the onset and progression of neurotoxicity. If severe symptoms are observed, consider humane endpoints in accordance with institutional guidelines.
-
Issue 4: Hepatotoxicity
Potential Cause: this compound or its metabolites may cause direct damage to hepatocytes.
Troubleshooting Steps:
-
Co-administration of Hepatoprotective Agents (Experimental):
-
Problem: this compound is causing liver damage, as evidenced by elevated liver enzymes.
-
Solution: Explore the experimental co-administration of hepatoprotective agents. As with neuroprotective agents, these have not been specifically validated for this compound and would require preliminary investigation. Examples include:
-
N-acetylcysteine (NAC)
-
Silymarin
-
-
-
Therapeutic Drug Monitoring:
-
Problem: High plasma concentrations of this compound or NAB are leading to liver toxicity.
-
Solution: If analytical methods are available, monitor the plasma concentrations of this compound and NAB to correlate exposure with hepatotoxicity. This can help in optimizing the dosing regimen.
-
Data Presentation
Table 1: Summary of this compound Toxicity Data in Animal Models
| Species | Dose | Route of Administration | Observed Toxicities | Reference |
| Rat (Fischer 344) | 16 mg/kg/day for 4 days | Oral | Overt toxicity, acute renal and urothelial damage, bone marrow dysfunction. | [1] |
| Rat (Fischer 344) | 32 mg/kg/day for 4 days | Oral | Severe overt toxicity, acute renal and urothelial damage, bone marrow dysfunction. | [1] |
| Rat | 1/10th of mouse LD10 | Oral | Lethal | [1] |
| Mouse | Not specified (LD10) | Oral | - | [1] |
| Dog | 2x mouse LD50 | Oral | Slight toxicity | [1] |
Table 2: Pharmacokinetic Parameters of this compound and N-acetylthis compound (NAB) in Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC0-24hr (ng*hr/mL) | Elimination Half-life (hr) | Reference |
| This compound | 16 | 0.8 ± 0.2 | 8.8 ± 2.6 | 4 | [1] |
| NAB | 16 | 387 ± 99 | 2470 ± 590 | 6 | [1] |
| This compound | 32 | 1.1 ± 0.3 | 11.3 ± 4.1 | 11 | [1] |
| NAB | 32 | 672 ± 134 | 4492 ± 1159 | 9 | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced DNA Damage via γ-H2AX Immunostaining
Objective: To quantify the extent of DNA double-strand breaks in tumor or normal tissue following this compound treatment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)
-
Secondary antibody: Fluorescently-labeled anti-primary species antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Permeabilization and Blocking: Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS) and block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBST).
-
Primary Antibody Incubation: Incubate the slides with the primary anti-γ-H2AX antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the slides and counterstain the nuclei with DAPI. Mount the slides with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software. An increase in the number of foci indicates DNA damage.
Protocol 2: Induction and Assessment of Hemorrhagic Cystitis in a Rat Model
Objective: To evaluate the severity of this compound-induced hemorrhagic cystitis and assess the efficacy of potential mitigating agents.
Materials:
-
This compound
-
Test mitigating agent (e.g., increased hydration)
-
Evans blue dye
-
Formic acid
-
Spectrophotometer
Procedure:
-
Animal Dosing: Administer this compound at a dose known to induce cystitis (e.g., 16-32 mg/kg in rats) with or without the test mitigating agent. Include a vehicle control group.
-
Bladder Extravasation Assay:
-
One hour before sacrifice, inject Evans blue dye intravenously.
-
At the time of sacrifice, perfuse the animals with saline to remove intravascular dye.
-
Excise the bladder, weigh it, and place it in formic acid to extract the Evans blue dye.
-
Measure the absorbance of the formic acid supernatant at 620 nm. Increased absorbance indicates greater vascular permeability and inflammation.
-
-
Histopathological Analysis:
-
Fix the bladder tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Score the bladder sections for edema, hemorrhage, inflammation, and urothelial ulceration.
-
Mandatory Visualizations
Caption: this compound's DNA Damage Response Pathway.
Caption: Workflow for Mitigating this compound Toxicity.
Caption: Role of NAT2 in this compound-induced Toxicity.
References
addressing off-target effects of Batracylin in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Batracylin in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual inhibitor of DNA topoisomerase I and topoisomerase II.[1][2] Its primary mechanism involves trapping enzyme-DNA cleavage complexes, which prevents the re-ligation of DNA strands. This leads to an accumulation of single-strand DNA breaks and the formation of DNA-protein cross-links.[2] Consequently, the DNA damage response (DDR) pathway is activated, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: What is a reliable biomarker for this compound's on-target activity?
The phosphorylation of histone H2AX at serine 139, termed γ-H2AX, is a sensitive and early biomarker of this compound-induced DNA damage.[2] Increased levels of γ-H2AX foci in the nucleus, detectable by immunofluorescence or western blotting, correlate with the on-target activity of this compound. Activation of the DNA damage-responsive kinase, ataxia telangiectasia mutated (ATM), has also been observed.[3]
Q3: What is the typical effective concentration range for this compound in cell culture?
The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) for this compound can vary depending on the cell line and assay duration. For example, in HT-29 colon carcinoma cells, the IC50 value was reported to be approximately 10 µM after a 6-hour treatment in a colony formation assay.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cellular model.
Q4: What are the known toxicities of this compound in preclinical models?
In animal studies, this compound has shown activity against solid tumors.[5][6] However, at effective doses, it has been associated with delayed neurotoxicity, hepatic toxicity, and significant weight loss.[5] These toxicities are common challenges with topoisomerase inhibitors due to their effect on rapidly dividing normal cells.
Troubleshooting Guide for Unexpected Results
Researchers may encounter experimental outcomes that are not readily explained by the known on-target effects of this compound. This guide provides a structured approach to troubleshoot these situations.
Scenario 1: Cell death is observed at concentrations lower than expected to induce significant DNA damage.
Possible Cause: Potential off-target cytotoxic effects.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Perform a dose-response experiment and measure γ-H2AX levels at various concentrations of this compound.
-
Correlate the concentration at which you observe cell death with the concentration that induces a robust γ-H2AX signal.
-
-
Investigate Apoptosis Pathway:
-
Assess the activation of caspases (e.g., Caspase-3, -7, -9) to determine if the observed cell death is apoptotic.
-
If apoptosis is not the primary mechanism, consider other forms of cell death like necrosis or autophagy.
-
-
Broad-Spectrum Kinase Profiling:
-
Since many small molecules can have off-target kinase activity, consider performing a kinase profiling assay to identify potential unintended targets.
-
Scenario 2: Changes in cellular signaling pathways seem unrelated to the DNA damage response.
Possible Cause: this compound may be interacting with other cellular proteins, leading to off-target signaling events.
Troubleshooting Steps:
-
Pathway Analysis:
-
Use phosphoproteomics or targeted pathway arrays to identify the specific signaling pathways that are altered.
-
Compare these findings with known pathways downstream of DNA damage to identify divergent signaling.
-
-
Target Deconvolution:
-
Employ techniques like chemical proteomics (e.g., affinity purification-mass spectrometry) to identify cellular binding partners of this compound.
-
Computational docking studies can also be used to predict potential off-target interactions based on the structure of this compound.
-
Scenario 3: Development of rapid resistance to this compound in cell culture.
Possible Cause: While resistance to topoisomerase inhibitors can be multifactorial, rapid resistance might suggest mechanisms beyond alterations in topoisomerase levels or activity.
Troubleshooting Steps:
-
Characterize Resistant Cells:
-
Compare the expression levels of topoisomerase I and II in sensitive versus resistant cells.
-
Sequence the topoisomerase genes in resistant cells to check for mutations that might prevent this compound binding.
-
-
Investigate Drug Efflux:
-
Examine the expression and activity of ATP-binding cassette (ABC) transporters, which are known to contribute to multidrug resistance.
-
-
Assess Alterations in DNA Repair Pathways:
-
Enhanced DNA repair capacity can lead to resistance. Investigate the expression and activity of key DNA repair proteins.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Assay | Reference |
| IC50 | HT-29 | 10.02 µM | Colony Formation (6h) | [4] |
| GI50 | HT-29 | 10 µM | Growth Inhibition | [2] |
Key Experimental Protocols
Protocol 1: Immunofluorescence Staining for γ-H2AX
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 1, 3, 6 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify γ-H2AX foci using a fluorescence microscope.
Protocol 2: Western Blotting for DNA Damage Response Proteins
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against γ-H2AX, phospho-ATM, total ATM, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (NSC 320846), a dual inhibitor of DNA topoisomerases I and II induces histone gamma-H2AX as a biomarker of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity of this compound (NSC-320846) against solid tumors of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical antitumor activity of this compound (NSC 320846) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Batracylin
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Batracylin (BAT) and its analogues. This compound, or 8-aminoisoindolo[1,2-b]quinazolin-12(10H)-one, is an anticancer agent whose clinical utility has been hampered by low water solubility and high toxicity, making robust and scalable synthesis of more soluble analogues a key research area.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the clinical application and large-scale production of this compound?
A1: The main obstacles are this compound's low solubility in water, significant in vivo toxicity, and the requirement for high dosages for therapeutic effect.[1][2] These factors drive the need for large-scale synthesis of novel analogues with improved pharmacological profiles. From a production standpoint, challenges include ensuring consistent yields, managing multi-step syntheses, and purification of the final product and intermediates.
Q2: What are the common strategies to improve this compound's solubility and reduce its toxicity?
A2: Common medicinal chemistry strategies involve modifying the core chemical structure. These include:
-
Acylation: Introducing amino acids, dipeptides, or tripeptides to the this compound core to enhance water solubility.[1][3]
-
Analogue Synthesis: Introducing various substituents (e.g., Cl, Br, NO₂, OMe) onto the isoindoloquinazoline moiety.[1]
-
Glycosylation: Attaching sugar residues, such as fucose, to improve solubility and potentially alter activity.[1]
-
Bioisosteric Replacement: Creating "azabatracylines" by replacing the aniline ring with a pyridine ring.[1]
Q3: Are there established methods for multi-gram scale synthesis of this compound?
A3: Yes, modified synthetic routes have been developed that are feasible on a multi-gram scale.[3] One prominent approach involves a Mitsunobu reaction followed by a spontaneous cyclodehydration, which has proven effective for producing a variety of substituted isoindoloquinazolinones in good yields.[3]
Q4: What types of catalytic systems are used in modern this compound analogue synthesis?
A4: Palladium-catalyzed reactions are a key modern method. Specifically, the dicarbonylation of 1,2-dibromoarenes with 2-aminobenzyl amine as a substrate has been successfully used to synthesize the isoindoloquinazolinone core of this compound analogues.[3]
Troubleshooting Guides for Synthetic Routes
Scenario 1: Palladium-Catalyzed Carbonylative Cyclization
This route is used to form the core isoindoloquinazolinone structure from 1,2-dibromoarenes and 2-aminobenzyl amine.
| Observed Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield (<30%) | 1. Inactive Palladium Catalyst. | 1. Ensure the palladium catalyst is fresh or properly activated. Use pre-catalysts that are stable and activate in situ. Check for catalyst poisons in reagents or solvents. |
| 2. Poor Quality of Carbon Monoxide (CO). | 2. Use high-purity CO gas. Ensure the reaction vessel is properly purged and maintains positive pressure. | |
| 3. Substrate Decomposition. | 3. Lower the reaction temperature. Screen different solvents to find one where substrates are more stable. | |
| Formation of Significant Side Products | 1. Incomplete Carbonylation. | 1. Increase CO pressure. Ensure efficient stirring to maximize gas-liquid mass transfer. |
| 2. Side reactions of the amine substrate. | 2. Use a suitable protecting group for the amine if it's not directly involved in the desired cyclization step. | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation. | 1. Add a fresh portion of the palladium catalyst or ligand to the reaction mixture. |
| 2. Insufficient Reagents. | 2. Confirm stoichiometry. Ensure the limiting reagent is fully consumed by monitoring with TLC or LC-MS. |
Scenario 2: DCC/DMAP-Mediated Amide Coupling
This method is common for conjugating amino acids to the this compound core to improve solubility.
| Observed Issue | Potential Cause | Suggested Solution |
| Low Coupling Yield (<40%) | 1. Deactivation of Amino Acid. | 1. Ensure the carboxylic acid of the amino acid is properly activated. Use an activating agent like HOBt or HATU in addition to DCC. |
| 2. Steric Hindrance. | 2. If coupling a bulky amino acid, consider a longer reaction time or a more potent coupling reagent combination. | |
| 3. Poor Solubility of this compound. | 3. Use a solvent system where this compound has higher solubility, such as anhydrous DMF or a mixture of DCM/DMF. | |
| Difficult Purification | 1. Presence of Dicyclohexylurea (DCU) byproduct. | 1. After the reaction, cool the mixture to precipitate the DCU byproduct and remove it by filtration before workup. |
| 2. Unreacted Starting Material. | 2. Use a slight excess (1.1-1.2 equivalents) of the amino acid and coupling reagents to drive the reaction to completion. | |
| Epimerization of Amino Acid | 1. High Reaction Temperature or Prolonged Reaction Time. | 1. Run the reaction at 0°C to room temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
Quantitative Data from Synthetic Methods
The following table summarizes reported yields for key synthetic methodologies in the preparation of this compound and its analogues.
| Method | Key Reagents/Catalyst | Substrates | Reported Yield | Reference |
| Palladium-Catalyzed Dicarbonylation | Palladium Catalyst, CO | 1,2-dibromoarenes, 2-aminobenzyl amine | 36–80% | |
| Amide Coupling | DCC, DMAP | This compound, Boc-protected amino acids | 49–65% |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of Amino Acids to this compound
This protocol describes a general method for synthesizing N-(Nω-Boc-amino acid)–BAT derivatives.
Materials:
-
This compound (1 equivalent)
-
Boc-protected amino acid (1.1 equivalents)
-
N,N′-dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) if solubility is an issue
Procedure:
-
Dissolve this compound in a minimum amount of anhydrous DCM (or a DCM/DMF mixture) in a round-bottom flask under a nitrogen atmosphere.
-
Add the Boc-protected amino acid to the solution.
-
Add DMAP to the mixture.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture over 15 minutes.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture to remove the DCU precipitate, washing the solid with cold DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired N-(Nω-Boc-amino acid)–BAT derivative.
Visualizations
Synthetic Workflow
Caption: High-level workflow for this compound synthesis and derivatization.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yields in DCC coupling reactions.
References
Technical Support Center: Enhancing Batracylin Delivery to Tumor Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the delivery of Batracylin to tumor tissues. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to tumor tissues?
This compound, a potent dual topoisomerase I and II inhibitor, presents several delivery challenges that can limit its therapeutic efficacy.[1][2] The primary obstacles include:
-
Poor Water Solubility: this compound is poorly soluble in aqueous solutions, which complicates the preparation of formulations for intravenous administration and can lead to low bioavailability.[1]
-
Systemic Toxicity: Like many chemotherapeutic agents, this compound can exhibit toxicity to healthy, rapidly dividing cells, leading to undesirable side effects.
-
Tumor Microenvironment Barriers: Solid tumors have unique physiological barriers that impede drug delivery. These include a dense extracellular matrix, high interstitial fluid pressure, and abnormal vasculature, which can prevent drugs from reaching all cancer cells in effective concentrations.[3][4]
Q2: What are the primary strategies to overcome the delivery challenges of this compound?
Several advanced drug delivery strategies can be employed to enhance the accumulation of this compound in tumor tissues while minimizing systemic exposure. These approaches focus on improving solubility, protecting the drug from degradation, and targeting it to the tumor site. The main strategies include:
-
Nanoparticle-Based Delivery: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or liposomes, can improve its solubility and stability. These nanoparticles can also passively target tumors through the Enhanced Permeability and Retention (EPR) effect, where the leaky vasculature of tumors allows nanoparticles to accumulate.[5][6][7]
-
Prodrug Development: this compound can be chemically modified into an inactive prodrug with improved solubility. This prodrug is designed to be converted into the active this compound form by enzymes that are overexpressed in the tumor microenvironment.[8][9]
-
Active Targeting: Nanoparticles or prodrugs can be conjugated with ligands—such as antibodies, peptides, or small molecules like folic acid—that specifically bind to receptors overexpressed on the surface of cancer cells. This enhances the selective uptake of the drug by tumor cells.[5][10][11]
Troubleshooting Guides & Experimental Protocols
Guide 1: this compound-Loaded Polymeric Nanoparticles
Issue: Low encapsulation efficiency and rapid drug release from PLGA nanoparticles.
Potential Causes and Troubleshooting Steps:
-
Poor miscibility of this compound with the polymer matrix:
-
Solution: Modify the solvent system used during nanoparticle formulation. A blend of solvents might improve the solubility of both this compound and the polymer, leading to better co-precipitation.
-
-
Drug partitioning into the external aqueous phase:
-
Solution: Adjust the pH of the aqueous phase to decrease the solubility of this compound, thereby driving it into the organic phase during emulsification.
-
-
Suboptimal formulation parameters:
-
Solution: Systematically optimize parameters such as the drug-to-polymer ratio, sonication energy, and surfactant concentration.
-
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from methods used for other hydrophobic anticancer drugs.
-
Preparation of Organic Phase:
-
Dissolve 50 mg of Poly(lactic-co-glycolic acid) (PLGA) and 5 mg of this compound in 2 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of dichloromethane and acetone).
-
-
Emulsification:
-
Prepare 10 mL of a 2% (w/v) polyvinyl alcohol (PVA) aqueous solution.
-
Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication on an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a 5% sucrose solution (as a cryoprotectant) and freeze-dry to obtain a powder that can be stored and reconstituted for use.
-
Illustrative Data for this compound Nanoparticle Formulations
The following table presents hypothetical data for this compound-loaded PLGA nanoparticles, based on typical results for other poorly soluble topoisomerase inhibitors like topotecan.[6][12]
| Formulation Parameter | Value |
| Particle Size (nm) | 220 ± 15 |
| Polydispersity Index (PDI) | 0.15 ± 0.05 |
| Zeta Potential (mV) | -18.5 ± 3.2 |
| Encapsulation Efficiency (%) | ~65% |
| Drug Loading (%) | ~5.8% |
| In Vitro Release (at 72h) | ~45% |
Experimental Workflow for Nanoparticle Formulation
Guide 2: Liposomal Formulation of this compound
Issue: this compound leakage from liposomes during storage or in biological fluids.
Potential Causes and Troubleshooting Steps:
-
Lipid bilayer instability:
-
Solution: Incorporate cholesterol into the lipid bilayer (up to a 30-50% molar ratio) to increase its rigidity and reduce permeability. Use phospholipids with a high phase transition temperature (Tm), such as distearoylphosphatidylcholine (DSPC).
-
-
pH-gradient dissipation:
-
Solution: Ensure the internal and external buffers are properly prepared and that the pH gradient is maintained during drug loading. Use a remote loading method with a stable transmembrane gradient (e.g., ammonium sulfate).
-
Experimental Protocol: Preparation of Liposomal this compound via Remote Loading
This protocol is based on established methods for loading topoisomerase inhibitors like irinotecan into liposomes.[1][3]
-
Lipid Film Hydration:
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 3:2:0.075 in chloroform.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a 300 mM ammonium sulfate solution at 65°C to form multilamellar vesicles (MLVs).
-
-
Vesicle Sizing:
-
Extrude the MLV suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and 100 nm) at 65°C to produce unilamellar vesicles of a defined size.
-
-
Creation of Transmembrane Gradient:
-
Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a sucrose solution.
-
-
Remote Drug Loading:
-
Add this compound (dissolved in a small amount of a suitable solvent if necessary) to the liposome suspension.
-
Incubate at 60°C for 1 hour. The ammonia that diffuses out of the liposomes creates a pH gradient that drives the weakly basic this compound into the liposomal core, where it precipitates.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis or column chromatography.
-
Illustrative Data for Liposomal this compound Formulations
This table provides expected quantitative data for a liposomal this compound formulation, drawing parallels with clinically approved liposomal topoisomerase inhibitors like Onivyde® (liposomal irinotecan).[2][7][10]
| Formulation Parameter | Value |
| Vesicle Size (nm) | 110 ± 20 |
| Polydispersity Index (PDI) | < 0.1 |
| Encapsulation Efficiency (%) | > 95% |
| Drug-to-Lipid Ratio (w/w) | 0.1 - 0.2 |
| In Vitro Release in Plasma (at 24h) | < 10% |
| Increase in Plasma Half-life (vs. free drug) | > 20-fold |
Logical Diagram for Remote Loading of this compound
Guide 3: Synthesis of a this compound Prodrug
Issue: Difficulty in synthesizing a this compound prodrug that is both stable in circulation and readily activated in the tumor microenvironment.
Potential Causes and Troubleshooting Steps:
-
Steric hindrance at the conjugation site:
-
Solution: Introduce a linker or spacer molecule between this compound and the promoiety to reduce steric hindrance and facilitate the conjugation reaction.
-
-
Instability of the linker:
-
Solution: Choose a linker that is stable at physiological pH (7.4) but is susceptible to cleavage by tumor-specific conditions (e.g., acidic pH, hypoxia, or overexpressed enzymes like matrix metalloproteinases).
-
-
Low conversion to the active drug:
-
Solution: Design the prodrug to be a substrate for a highly active and abundant enzyme within the tumor.
-
Experimental Protocol: Synthesis of a Glucuronide Prodrug of this compound
This protocol is a conceptual adaptation of methods used for creating enzyme-activated prodrugs of other anticancer agents.
-
Protection of this compound:
-
Protect reactive functional groups on the this compound molecule that are not the intended site of conjugation.
-
-
Linker Conjugation:
-
React the protected this compound with a bifunctional linker that has a self-immolative spacer, activated for reaction at one end.
-
-
Glucuronide Moiety Addition:
-
Activate the other end of the linker and react it with a protected glucuronic acid derivative.
-
-
Deprotection:
-
Remove all protecting groups to yield the final this compound-glucuronide prodrug.
-
-
Purification:
-
Purify the final product using high-performance liquid chromatography (HPLC).
-
Illustrative Data for this compound Prodrug
This table shows hypothetical improvements in the physicochemical properties of a this compound prodrug, based on data from similar strategies with other poorly soluble drugs.[8]
| Property | This compound | This compound Prodrug |
| Water Solubility | Low (< 0.1 mg/mL) | > 50-fold increase |
| Cytotoxicity (IC50) vs. Normal Cells | High | > 100-fold decrease |
| Activation by β-glucuronidase | N/A | Efficient conversion |
Signaling Pathway of this compound Action
References
- 1. Preparation of a comparative liposomal formulation for irinotecan delivery [bio-protocol.org]
- 2. Topophore C: a liposomal nanoparticle formulation of topotecan for treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a method to quantify total and free irinotecan and 7-ethyl-10-hydroxycamptothecin (SN-38) for pharmacokinetic and bio-distribution studies after administration of irinotecan liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic efficacy of camptothecin-encapsulated supramolecular nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of topotecan nanoparticles for intravitreal chemotherapy of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation and optimization of topotecan nanoparticles: In vitro characterization, cytotoxicity, cellular uptake and pharmacokinetic outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Irinotecan Liposome Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20180110771A1 - Liposomal Irinotecan Preparations - Google Patents [patents.google.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Camptothecin-Loaded and Manganese Dioxide-Coated Polydopamine Nanomedicine Used for Magnetic Resonance Imaging Diagnosis and Chemo-Photothermal Therapy for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoplatform for the Delivery of Topotecan in the Cancer Milieu: An Appraisal of its Therapeutic Efficacy [mdpi.com]
Batracylin In Vivo Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Batracylin degradation in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways responsible for this compound degradation in vivo?
This compound is primarily metabolized through two main pathways. The first is N-acetylation by the N-acetyltransferase 2 (NAT2) enzyme, which converts this compound into N-acetylthis compound, a highly toxic metabolite.[1][2] The second major pathway involves oxidation by Cytochrome P450 (CYP) enzymes, leading to the formation of multiple hydroxylated products.[3][4] In hepatocytes, this compound can also be conjugated to form glucuronides.[4]
Q2: Which specific CYP450 isoforms are involved in this compound metabolism?
In humans, this compound is primarily metabolized by CYP1A1, CYP1A2, and CYP1B1.[3] In rats, the main metabolizing enzymes are CYP1A1 and CYP1A2.[3] These enzymes produce one hydroxylated metabolite in human liver microsomes and up to five in rat liver microsomes.[4]
Q3: Why is there significant interspecies variation in this compound toxicity?
Marked differences in toxicity between species, such as rats being more sensitive than dogs, are attributed to differential metabolism by the N-acetyltransferase 2 (NAT2) enzyme.[1][3][4] The rate and extent of conversion to the toxic N-acetyl-batracylin metabolite vary depending on the NAT2 activity in each species.[1]
Q4: What is the significance of the N-acetyl-batracylin metabolite?
N-acetyl-batracylin is a highly toxic metabolite formed from this compound.[1] Its formation is linked to significant toxicity, including a dose-limiting toxicity of hemorrhagic cystitis observed in a Phase I clinical trial.[3][4] Minimizing the formation of this metabolite is a key strategy for the safe administration of this compound.[2]
Q5: What general strategies can be employed to reduce this compound degradation and improve its stability?
Strategies to enhance this compound's in vivo stability and reduce degradation focus on its metabolic pathways and physicochemical properties:
-
Pharmacogenomic Selection: A key clinical strategy has been to select patients with a slow acetylator NAT2 genotype to minimize the production of the toxic N-acetyl-batracylin metabolite.[1][2]
-
Structural Modification: Synthesizing this compound analogs by introducing different substituents or acylating the molecule with amino acids may alter its metabolic profile and improve solubility.[5]
-
Advanced Formulation: Although specific data for this compound is limited, general strategies for improving drug stability, such as encapsulation in nanoparticles, polymeric micelles, or cyclodextrins, could be explored.[6][7][8] These approaches can protect the drug from enzymatic degradation and improve its pharmacokinetic profile.[8]
-
Prodrug Development: Converting this compound into a prodrug could improve its chemical stability and solubility, potentially altering its metabolic fate until it reaches the target site.[6][7]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Action(s) |
| High variability in pharmacokinetic data across subjects. | Genetic polymorphism in metabolic enzymes, particularly NAT2 ("fast" vs. "slow" acetylators).[1][9] | Genotype the test subjects for NAT2 status to correlate with pharmacokinetic profiles. Consider using a more genetically homogenous animal model if applicable. |
| Rapid clearance and low exposure of this compound in an animal model. | High metabolic activity of CYP1A1 and CYP1A2 enzymes in the chosen species (e.g., rat).[3] | 1. Consider co-administration with a known inhibitor of CYP1A enzymes to assess the impact on clearance. 2. Evaluate this compound in a different preclinical species known to have a more human-like metabolic profile (e.g., dog).[3] |
| Observation of significant toxicity (e.g., hemorrhagic cystitis) at lower than expected doses. | High conversion rate to the toxic N-acetyl-batracylin metabolite.[2][4] | 1. Quantify the ratio of this compound to N-acetyl-batracylin in plasma and urine. 2. If using an animal model, switch to a species with a known "slow" acetylator phenotype. |
| Poor oral bioavailability. | Low aqueous solubility of this compound.[5][10] Potential for significant first-pass metabolism in the liver.[3] | 1. Investigate formulation strategies to improve solubility, such as creating a salt form or using solubility enhancers like cyclodextrins.[6][8] 2. Develop and test this compound analogs or prodrugs with improved solubility.[5] |
Data Summary
Table 1: In Vitro Metabolism of this compound by Recombinant CYP450 Isoforms
| Species | CYP Isoform | % this compound Metabolized (in 120 min) | Key Metabolites Formed | Reference |
| Human | hCYP1A1 | > 95% | Monohydroxy-BAT | [3] |
| hCYP1A2 | ~ 40% | Monohydroxy-BAT | [3] | |
| hCYP1B1 | ~ 75% | Monohydroxy-BAT | [3] | |
| Rat | rCYP1A1 | > 98% | Monohydroxy-BAT, Dihydroxy-BAT | [3] |
| rCYP1A2 | ~ 85% | Monohydroxy-BAT | [3] |
Data adapted from in vitro studies with microsomes expressing individual CYP enzymes.[3]
Experimental Protocols
Protocol: In Vitro Assessment of this compound Metabolism Using Liver Microsomes
This protocol outlines a general procedure to determine the metabolic stability of this compound in vitro.
1. Objective: To quantify the rate of this compound degradation when incubated with human or animal liver microsomes and to identify the resulting metabolites.
2. Materials:
-
This compound
-
Pooled liver microsomes (human, rat, dog, etc.)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock in the incubation buffer.
-
Incubation Setup: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (e.g., at a final concentration of 0.5-1.0 mg/mL protein), and this compound solution (e.g., at a final concentration of 1-10 µM).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining this compound and identify any metabolites formed.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression line.
-
Analyze mass spectrometry data to identify the mass-to-charge ratio (m/z) of potential metabolites (e.g., hydroxylated products, glucuronides).
Visualizations
Caption: Primary metabolic pathways of this compound in vivo.
Caption: Workflow for an in vitro microsomal stability assay.
Caption: Troubleshooting logic for this compound degradation issues.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Pharmacogenetically driven patient selection for a first-in-human phase I trial of this compound in patients with advanced solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Metabolism of this compound (NSC 320846) and N-acetylthis compound (NSC 611001) Using Human, Dog, and Rat Preparations In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Metabolism of this compound (NSC 320846) and N-acetylthis compound (NSC 611001) Using Human, Dog, and Rat Preparations In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approaches in the synthesis of this compound and its analogs: rebirth of an old player? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activity of this compound (NSC-320846) against solid tumors of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Batracylin vs. Etoposide: A Comparative Guide to Topoisomerase Inhibition
In the landscape of cancer chemotherapy, topoisomerase inhibitors represent a critical class of therapeutic agents. These drugs target the essential nuclear enzymes, topoisomerases, which modulate the topological state of DNA during various cellular processes. This guide provides a detailed comparison of two such inhibitors: Batracylin, a dual inhibitor of topoisomerase I and II, and Etoposide, a well-established topoisomerase II inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, cellular effects, and the experimental data supporting these findings.
Mechanism of Action: A Tale of Two Topoisomerases
Etoposide functions as a specific inhibitor of topoisomerase II.[1] Its mechanism involves the formation of a ternary complex with DNA and the topoisomerase II enzyme. This complex stabilizes the transient double-strand breaks created by the enzyme, preventing the re-ligation of the DNA strands. The accumulation of these DNA double-strand breaks ultimately triggers apoptotic cell death. Etoposide's activity is cell cycle-dependent, primarily affecting cells in the S and G2 phases.
This compound (also known as NSC 320846) exhibits a broader mechanism of action, functioning as a dual inhibitor of both topoisomerase I and topoisomerase II.[2] Like Etoposide, it stabilizes the enzyme-DNA cleavage complex. By targeting both types of topoisomerases, this compound can induce both single-strand (via topoisomerase I inhibition) and double-strand (via topoisomerase II inhibition) DNA breaks. This dual inhibitory action suggests a potential for broader anticancer activity and a different spectrum of efficacy compared to single-target agents.
Below is a diagram illustrating the distinct inhibitory actions of this compound and Etoposide on the topoisomerase-mediated DNA cleavage and re-ligation cycle.
Caption: Inhibition of Topoisomerase I and II by this compound and Etoposide.
Comparative Efficacy and Cellular Effects
Direct quantitative comparisons of the enzymatic inhibitory activity of this compound and Etoposide from a single study are limited. However, available data on their cellular effects provide insights into their relative potencies and mechanisms.
| Parameter | This compound | Etoposide | Reference |
| Target(s) | Topoisomerase I and Topoisomerase II | Topoisomerase II | [2] |
| Growth Inhibition (GI50) | 10 µM (HT29 colon carcinoma cells) | Varies by cell line and study | [2] |
| Induced DNA Lesions | Single-strand and double-strand breaks | Primarily double-strand breaks | [2] |
| DNA-Protein Cross-links | Induces persistent DNA-protein cross-links | Induces transient DNA-protein cross-links | [2] |
A key distinguishing feature is the persistence of the DNA-protein cross-links (DPCs) induced by each agent. Studies have shown that the DPCs formed by this compound are markedly more stable and have a longer half-life compared to those induced by Etoposide.[2] This prolonged stabilization of the cleavage complex by this compound may contribute to its distinct cellular response and potential for greater cytotoxicity.
The cellular response to DNA damage induced by these inhibitors involves the activation of various signaling pathways, ultimately leading to cell cycle arrest and apoptosis. The diagram below outlines a generalized pathway activated by topoisomerase inhibition.
Caption: Generalized signaling pathway following topoisomerase inhibition.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize and compare topoisomerase inhibitors like this compound and Etoposide.
Topoisomerase I and II Activity Assays
1. Topoisomerase I Relaxation Assay: [3][4]
-
Principle: This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation.
-
Methodology:
-
Supercoiled plasmid DNA is incubated with purified human topoisomerase I in a reaction buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is incubated at 37°C and then stopped.
-
The different DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is quantified by the reduction in the amount of relaxed DNA.
-
2. Topoisomerase II Decatenation Assay: [3][4]
-
Principle: This assay assesses the ability of topoisomerase II to separate catenated (interlinked) DNA circles, typically from kinetoplast DNA (kDNA). Inhibitors will prevent decatenation.
-
Methodology:
-
kDNA is incubated with purified human topoisomerase IIα in a reaction buffer containing ATP.
-
The test compound (e.g., this compound or Etoposide) is added at various concentrations.
-
The reaction is incubated at 37°C and then stopped.
-
The reaction products (catenated kDNA and decatenated mini-circles) are separated by agarose gel electrophoresis.
-
The gel is stained and visualized. Inhibition is determined by the persistence of the high-molecular-weight catenated kDNA network.
-
The workflow for these in vitro enzymatic assays is depicted below.
Caption: General workflow for in vitro topoisomerase inhibition assays.
Cellular Assays
1. Cell Viability/Cytotoxicity Assay (e.g., MTT or MTS Assay):
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology:
-
Cancer cells (e.g., HT29) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
The MTT or MTS reagent is added to each well and incubated.
-
Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The GI50 (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
2. Alkaline Elution/Comet Assay for DNA-Protein Cross-links: [2]
-
Principle: This technique is used to measure DNA strand breaks and DNA-protein cross-links. DPCs retard the elution of DNA from a filter under denaturing alkaline conditions.
-
Methodology:
-
Cells are treated with the test compound.
-
Cells are lysed on a filter, and the DNA is slowly eluted with an alkaline buffer.
-
The amount of DNA remaining on the filter at different time points is quantified using a fluorescent DNA-binding dye.
-
An increase in the amount of DNA retained on the filter compared to control cells indicates the presence of DPCs. The persistence of these cross-links can be measured by allowing for a drug-free recovery period before elution.
-
Conclusion
This compound and Etoposide are both potent anticancer agents that function by inhibiting topoisomerases. Etoposide's well-defined role as a topoisomerase II inhibitor has established it as a cornerstone of various chemotherapy regimens. This compound, with its dual inhibitory activity against both topoisomerase I and II, presents a distinct pharmacological profile. The available data suggests that this compound's ability to induce more persistent DNA-protein cross-links may translate to a different spectrum of antitumor activity. Further head-to-head studies with direct quantitative comparisons of their enzymatic and cellular activities are warranted to fully elucidate their relative therapeutic potential and to guide their clinical development and application. This guide provides a foundational understanding of these two important topoisomerase inhibitors, supported by established experimental methodologies.
References
- 1. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (NSC 320846), a dual inhibitor of DNA topoisomerases I and II induces histone gamma-H2AX as a biomarker of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
cross-resistance studies of Batracylin in etoposide-resistant cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential efficacy of Batracylin, a dual topoisomerase I and II inhibitor, in the context of etoposide-resistant cancer cells. While direct cross-resistance studies are not available in the public domain, this document synthesizes preclinical data on this compound in other multi-drug resistant models and explores the mechanistic rationale for its potential activity against etoposide resistance. We also present comparative information on the mechanisms of etoposide resistance and detailed protocols for relevant experimental assays.
Executive Summary
Etoposide is a widely used chemotherapeutic agent that targets topoisomerase II, an enzyme essential for DNA replication and repair. However, the development of resistance to etoposide is a significant clinical challenge. This compound (NSC 320846), a dual inhibitor of both topoisomerase I and II, has demonstrated activity in preclinical models of cancer resistant to other chemotherapeutic agents, suggesting its potential utility in overcoming etoposide resistance. This guide will delve into the available data, the underlying scientific rationale, and the experimental approaches to investigate this hypothesis further.
This compound: An Overview
This compound is an investigational anticancer agent that has been shown to inhibit both topoisomerase I and topoisomerase II.[1][2] Its dual mechanism of action presents a potential advantage in overcoming drug resistance that may arise from the alteration of a single target. Preclinical studies have demonstrated its activity against various solid tumors.[3][4] However, its clinical development was halted due to toxicity concerns observed in Phase I trials.[1][5]
Performance of this compound in Multi-Drug Resistant Cancer Models
Direct studies evaluating this compound in etoposide-resistant cell lines are not publicly available. However, preclinical studies have provided evidence of its efficacy in other drug-resistant cancer models.
A key study demonstrated that P388 leukemia sublines with acquired resistance to either adriamycin (a topoisomerase II inhibitor) or cisplatin showed collateral sensitivity to this compound.[6] This is a significant finding as resistance to adriamycin can share common mechanisms with etoposide resistance, such as alterations in topoisomerase II expression or function, and increased drug efflux by transporters like P-glycoprotein. The observed collateral sensitivity suggests that this compound may be effective against cancer cells that have developed resistance to conventional topoisomerase II inhibitors.
Table 1: Preclinical Activity of this compound in a Drug-Resistant Cancer Model
| Cell Line | Resistance Profile | This compound Activity | Reference |
| P388 Leukemia Sublines | Adriamycin-resistant, Cisplatin-resistant | Collateral Sensitivity | [6] |
Mechanisms of Etoposide Resistance
Understanding the mechanisms by which cancer cells develop resistance to etoposide is crucial for designing strategies to overcome it. The primary mechanisms include:
-
Alterations in Topoisomerase II:
-
Decreased expression of topoisomerase IIα, the primary target of etoposide.
-
Mutations in the TOP2A gene that reduce the enzyme's affinity for etoposide or prevent the stabilization of the topoisomerase II-DNA cleavage complex.
-
-
Increased Drug Efflux:
-
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), which actively pump etoposide out of the cell.
-
-
Alterations in DNA Damage Response and Apoptosis:
-
Enhanced DNA repair mechanisms that can efficiently repair the DNA double-strand breaks induced by etoposide.
-
Defects in apoptotic pathways, preventing the cell from undergoing programmed cell death in response to DNA damage.
-
Rationale for this compound's Potential in Etoposide-Resistant Cells
The dual inhibitory action of this compound on both topoisomerase I and II provides a strong rationale for its potential efficacy in etoposide-resistant cells.
-
Bypassing Topoisomerase II-Mediated Resistance: In cells that have developed resistance to etoposide through the downregulation or mutation of topoisomerase II, the cells may become more reliant on topoisomerase I for essential DNA functions. By inhibiting topoisomerase I, this compound can still induce cytotoxic DNA damage, effectively bypassing the primary resistance mechanism.
-
Overcoming Efflux Pump-Mediated Resistance: While not definitively proven for this compound, some dual topoisomerase inhibitors may not be substrates for the same efflux pumps that transport etoposide, or they may inhibit the function of these pumps.
-
Inducing a More Complex DNA Damage Profile: By targeting both topoisomerases, this compound may induce a more complex spectrum of DNA lesions (both single and double-strand breaks) that could overwhelm the cell's DNA repair capacity, even in cells with enhanced repair mechanisms.
Experimental Protocols
To facilitate further research in this area, we provide detailed protocols for key experiments to assess the cross-resistance of this compound in etoposide-resistant cells.
Generation of Etoposide-Resistant Cell Lines
Objective: To develop etoposide-resistant cancer cell lines from a sensitive parental line.
Protocol:
-
Culture the parental cancer cell line in standard growth medium.
-
Expose the cells to a low concentration of etoposide (e.g., the IC20 concentration) continuously.
-
Gradually increase the concentration of etoposide in the culture medium as the cells develop resistance and resume proliferation.
-
Continue this dose-escalation process until the cells can tolerate a significantly higher concentration of etoposide (e.g., 5-10 fold higher than the parental IC50).
-
Isolate and expand clonal populations of the resistant cells for further characterization.
-
Regularly verify the resistance phenotype by comparing the IC50 of the resistant line to the parental line.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and etoposide in sensitive and resistant cell lines.
Protocol:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and etoposide in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve fitting software.
Colony Formation Assay
Objective: To assess the long-term cytotoxic effects of this compound on the reproductive capacity of sensitive and resistant cells.
Protocol:
-
Prepare single-cell suspensions of both sensitive and resistant cell lines.
-
Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound or etoposide for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the number of colonies (containing at least 50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Alkaline Elution Assay for DNA-Protein Crosslinks
Objective: To quantify the formation of DNA-protein crosslinks induced by this compound and etoposide.
Protocol:
-
Label the cellular DNA by incubating the cells with [³H]-thymidine for one cell cycle.
-
Treat the cells with the desired concentrations of this compound or etoposide for a specified duration.
-
Lyse the cells directly on a polyvinyl chloride filter under denaturing alkaline conditions.
-
Elute the DNA from the filter with a continuous flow of alkaline buffer.
-
Collect fractions of the eluate at regular intervals and measure the radioactivity in each fraction.
-
The rate of DNA elution is inversely proportional to the number of DNA-protein crosslinks. Slower elution indicates a higher level of crosslinks.
Western Blot for Topoisomerase II Expression
Objective: To compare the expression levels of topoisomerase IIα in sensitive and resistant cell lines.
Protocol:
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each cell line by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for topoisomerase IIα overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Visualizations
Signaling Pathway of Topoisomerase II Inhibition by Etoposide
Caption: Mechanism of action of Etoposide.
Experimental Workflow for Assessing Cross-Resistance
Caption: Workflow for cross-resistance studies.
Logical Relationship of Etoposide Resistance and Potential for this compound Efficacy
Caption: Rationale for this compound in etoposide resistance.
References
- 1. Application of a human tumor colony-forming assay to new drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Clonogenic Assay [en.bio-protocol.org]
- 6. Generation of etoposide resistant cells [bio-protocol.org]
A Head-to-Head Comparison of Batracylin and Doxorubicin: Mechanisms of Action
In the landscape of anticancer agents, both Batracylin and Doxorubicin have carved out significant roles, primarily through their interference with fundamental cellular processes involving DNA. While both drugs ultimately lead to cell death, their mechanisms of action, though overlapping in some respects, exhibit distinct characteristics. This guide provides a detailed, head-to-head comparison of the mechanisms of this compound and Doxorubicin, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Primary Mechanisms of Action: A Comparative Overview
This compound and Doxorubicin are both potent cytotoxic agents that induce DNA damage, albeit through different primary interactions with cellular machinery. Doxorubicin, a long-established anthracycline antibiotic, is well-characterized as a DNA intercalator and a potent inhibitor of topoisomerase II.[1][2][3] In contrast, this compound, an investigational anticancer agent, has been identified as a dual inhibitor of both topoisomerase I and topoisomerase II.[4][5]
Doxorubicin exerts its cytotoxic effects through a multi-pronged approach:
-
DNA Intercalation: The planar aromatic portion of the Doxorubicin molecule inserts itself between DNA base pairs, leading to a distortion of the DNA double helix.[2][3] This intercalation interferes with DNA replication and transcription.
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands.[2][3] This results in the accumulation of DNA double-strand breaks.
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, leading to the production of superoxide and hydroxyl radicals.[1][6] These ROS can damage cellular components, including DNA, lipids, and proteins.
This compound , on the other hand, focuses its attack on topoisomerases:
-
Dual Topoisomerase I and II Inhibition: this compound targets both topoisomerase I and II, leading to the formation of DNA-protein cross-links.[4][5] Inhibition of topoisomerase I results in single-strand breaks, while inhibition of topoisomerase II leads to double-strand breaks, although the induction of double-strand breaks by this compound has been observed to be weak.[5] This dual inhibition is a key differentiator from Doxorubicin.
-
Induction of DNA-Protein Cross-links: A primary consequence of this compound's interaction with topoisomerases is the formation of covalent links between the enzymes and DNA.[4][5] The persistence of these cross-links is a critical factor in its cytotoxicity.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of this compound and Doxorubicin can be quantified by their half-maximal inhibitory concentration (IC50) values across various cancer cell lines. While direct comparative studies are limited, data from separate investigations provide insights into their relative potencies. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and assay conditions.
| Drug | Cell Line | IC50 (µM) | Exposure Time | Assay | Reference |
| This compound | HT29 (Colon Carcinoma) | 10 | 6 hours | Colony Formation Assay | [5] |
| Doxorubicin | U87MG (Glioblastoma) | 5 µg/mL (~8.6 µM) | 24 hours | MTT Assay | [7] |
| Doxorubicin | MCF-7 (Breast Cancer) | 17.44 ± 5.23 | Not Specified | Not Specified | [8] |
| Doxorubicin | HeLa (Cervical Cancer) | 1.45 ± 0.15 | Not Specified | Not Specified | [8] |
| Doxorubicin | IMR-32 (Neuroblastoma) | Lower than Ellipticine | 96 hours | MTT Assay | [9] |
| Doxorubicin | UKF-NB-4 (Neuroblastoma) | Similar to Ellipticine | 96 hours | MTT Assay | [9] |
Impact on Cellular Processes
DNA Damage and Repair
A key indicator of the DNA damage induced by these agents is the phosphorylation of histone H2AX at serine 139, forming γ-H2AX. This modification serves as a beacon for DNA repair machinery.
-
This compound: Induces robust γ-H2AX foci formation at micromolar concentrations, indicating significant DNA damage. The persistence of these foci is correlated with the stability of the DNA-protein cross-links it induces.[4][5]
-
Doxorubicin: Also induces γ-H2AX foci as a consequence of topoisomerase II-mediated DNA double-strand breaks.
Cell Cycle Progression
Both drugs disrupt the normal progression of the cell cycle, a common mechanism for anticancer agents.
-
This compound: The specific effects of this compound on cell cycle progression are not as extensively documented in the provided search results.
-
Doxorubicin: Is known to cause a dose-dependent arrest in the G2/M and/or G1/S phases of the cell cycle in various cancer cell lines.[10] This arrest prevents cells with damaged DNA from proceeding to mitosis.
Apoptosis Induction
The ultimate fate of cancer cells treated with this compound or Doxorubicin is often apoptosis, or programmed cell death.
-
This compound: The induction of persistent DNA damage by this compound is a strong trigger for the apoptotic cascade.
-
Doxorubicin: Induces apoptosis through both intrinsic and extrinsic pathways. The DNA damage it causes can activate p53, leading to the upregulation of pro-apoptotic proteins like Bax.[11] The generation of ROS also contributes to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.[12] Doxorubicin has been shown to activate caspase-3, a key executioner caspase in apoptosis.[13]
Experimental Protocols
Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay measures the ability of a drug to inhibit the decatenating activity of topoisomerase II.
-
Reaction Setup: Incubate recombinant human topoisomerase IIα or IIβ with kinetoplast DNA (kDNA), which is a network of interlocked DNA circles. The reaction buffer typically contains ATP and MgCl2.
-
Drug Incubation: Add the test compound (e.g., Doxorubicin) at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Separate the reaction products by agarose gel electrophoresis. Decatenated DNA minicircles will migrate faster than the catenated kDNA network. The inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA.
Alkaline Elution Assay for DNA-Protein Cross-links
This method is used to quantify DNA-protein cross-links induced by agents like this compound.
-
Cell Lysis: Lyse cells treated with the test compound on a filter under alkaline conditions.
-
Elution: Elute the DNA from the filter with an alkaline buffer. DNA that is cross-linked to proteins will be retained on the filter.
-
Quantification: The amount of DNA retained on the filter is proportional to the number of DNA-protein cross-links. This can be quantified by fluorometry after DNA staining.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay visualizes and quantifies DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the DNA-damaging agent.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Visualize the fluorescently labeled γ-H2AX foci using a fluorescence microscope.
-
Quantification: Count the number of foci per nucleus to quantify the extent of DNA damage.[1][3]
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Harvest and fix cells treated with the test compound.
-
DNA Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI). The amount of fluorescence is proportional to the DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[14][15]
Quantification of Reactive Oxygen Species (ROS)
This assay measures the intracellular generation of ROS.
-
Cell Loading: Load cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Drug Treatment: Treat the cells with the test compound (e.g., Doxorubicin).
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometer. The oxidation of the dye by ROS results in a fluorescent product. Mitochondrial-specific ROS can be measured using probes like MitoSOX Red.[16][17]
Signaling Pathways and Experimental Workflows
Doxorubicin's Multifaceted Mechanism of Action
Caption: Doxorubicin's multi-pronged attack on cancer cells.
This compound's Dual Topoisomerase Inhibition Pathway
Caption: this compound's mechanism targeting both Topoisomerase I and II.
Experimental Workflow for Assessing DNA Damage
Caption: Workflow for evaluating DNA damage induced by anticancer agents.
Conclusion
References
- 1. γ-H2AX focus formation assay [bio-protocol.org]
- 2. Rapid detection of DNA-interstrand and DNA-protein cross-links in mammalian cells by gravity-flow alkaline elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry [en.bio-protocol.org]
- 5. This compound (NSC 320846), a dual inhibitor of DNA topoisomerases I and II induces histone gamma-H2AX as a biomarker of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Grade-dependent effects on cell cycle progression and apoptosis in response to doxorubicin in human bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 15. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Doxorubicin induced ROS-dependent HIF1α activation mediates blockage of IGF1R survival signaling by IGFBP3 promotes cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating γ-H2AX as a Biomarker for Batracylin Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of γ-H2AX as a pharmacodynamic biomarker for the anticancer agent Batracylin, contrasting its performance with other potential biomarkers. Experimental data and detailed protocols are presented to support researchers in the design and interpretation of studies aimed at validating this compound's mechanism of action and clinical efficacy.
Introduction to this compound and the Role of γ-H2AX
This compound (NSC 320846) is an investigational anticancer agent that has demonstrated activity against solid tumors and Adriamycin-resistant leukemia in preclinical studies.[1][2] Its primary mechanism of action involves the inhibition of both DNA topoisomerase I (Top1) and topoisomerase II (Top2), leading to the formation of DNA-protein cross-links and subsequent DNA strand breaks.[1][3] This DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR), a network of pathways that senses, signals, and repairs DNA lesions.
A key early event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX.[4][5] This modification occurs rapidly at the sites of DNA double-strand breaks (DSBs), creating discrete nuclear foci that can be visualized and quantified.[6][7] Each focus is thought to represent a single DSB, making γ-H2AX a highly sensitive and specific biomarker for this type of cytotoxic lesion.[4][6] Studies have confirmed that this compound treatment leads to a significant, dose-dependent increase in γ-H2AX foci, positioning it as a valuable biomarker for the drug's activity in both preclinical and clinical settings.[1][8][9]
Signaling Pathway: this compound-Induced DNA Damage and γ-H2AX Formation
This compound's dual inhibition of Top1 and Top2 enzymes stabilizes the cleavage complexes formed between these enzymes and DNA. This prevents the re-ligation of DNA strands, resulting in the accumulation of both single-strand breaks (SSBs) and double-strand breaks (DSBs). DSBs are particularly cytotoxic and potently activate DDR kinases, primarily Ataxia Telangiectasia Mutated (ATM). ATM, in turn, phosphorylates thousands of H2AX molecules in the chromatin flanking the break site, creating the γ-H2AX signal that serves as a docking platform for a host of DNA repair proteins.
Caption: this compound-induced DNA damage response pathway.
Comparative Analysis of Biomarkers for this compound Activity
While γ-H2AX is a robust biomarker, a comprehensive evaluation of a drug's pharmacodynamics often involves assessing multiple markers. The following table compares γ-H2AX with other key proteins involved in the DDR that could serve as alternative or complementary biomarkers for this compound.
| Biomarker | Role in DNA Damage Response | Onset of Signal | Localization | Primary Detection Methods | Advantages | Limitations |
| γ-H2AX | Early sensor of DSBs; recruits repair factors.[4] | Very early (minutes post-damage).[6] | Discrete nuclear foci at DSB sites. | Immunofluorescence (IF), Flow Cytometry, Western Blot (WB). | Highly sensitive (1 focus ≈ 1 DSB), rapid induction, well-validated.[6][10] | Signal can be transient; present during normal replication stress. |
| p-ATM (S1981) | Master kinase that initiates the DSB response; phosphorylates H2AX.[5] | Early (minutes post-damage). | Co-localizes with γ-H2AX at foci. | IF, WB. | Direct upstream activator of H2AX, confirms kinase pathway activation. | Signal can be more diffuse than γ-H2AX, fewer validated antibodies. |
| 53BP1 | Promotes non-homologous end joining (NHEJ) repair pathway.[11] | Early to intermediate (recruited to γ-H2AX foci). | Discrete nuclear foci, co-localizes with γ-H2AX. | IF. | Specific to NHEJ repair, can indicate repair pathway choice. | Recruitment is downstream of γ-H2AX. |
| p-Chk2 (T68) | Checkpoint kinase activated by ATM; mediates cell cycle arrest.[8] | Intermediate (downstream of ATM). | Nuclear. | WB, Flow Cytometry. | Indicates activation of cell cycle checkpoint machinery. | Weaker induction compared to γ-H2AX for this compound.[8] |
Quantitative Data Summary: this compound-Induced γ-H2AX Foci
Experimental data consistently shows a dose-dependent increase in γ-H2AX foci formation following this compound treatment.
| Treatment Condition | Average γ-H2AX Foci per Cell (± SEM) | Fold Increase over Control |
| Vehicle Control (DMSO) | 2.1 ± 0.4 | 1.0 |
| This compound (1 µM) | 15.8 ± 1.9 | 7.5 |
| This compound (5 µM) | 38.5 ± 4.2 | 18.3 |
| This compound (10 µM) | 62.3 ± 6.7 | 29.7 |
| Data are hypothetical, based on published findings for topoisomerase inhibitors.[8] |
Experimental Protocols and Workflows
Accurate measurement of γ-H2AX is critical for its validation as a biomarker. Immunofluorescence microscopy is the most sensitive method for quantifying discrete nuclear foci.
Detailed Protocol: γ-H2AX Immunofluorescence Staining
This protocol is optimized for cultured cells grown on coverslips.
1. Cell Culture and Treatment: a. Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight. b. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 1-3 hours).
2. Fixation and Permeabilization: a. Aspirate the culture medium and gently wash the cells once with Phosphate-Buffered Saline (PBS). b. Fix the cells by adding 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[12] c. Wash the cells three times with PBS for 5 minutes each. d. Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to the nucleus.[12][13]
3. Blocking and Antibody Incubation: a. Wash cells three times with PBS. b. Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% Bovine Serum Albumin or goat serum in PBS) for 1 hour at room temperature.[11] c. Incubate the cells with a primary antibody specific for γ-H2AX (e.g., anti-phospho-Histone H2AX Ser139) diluted in blocking buffer. Incubation is typically done overnight at 4°C or for 1-2 hours at room temperature.[11][14] d. Wash cells three times with PBS (or PBST: PBS with 0.05% Tween 20) for 5 minutes each.[13]
4. Secondary Antibody Incubation and Counterstaining: a. Incubate cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.[12] b. Wash cells three times with PBST and then once with PBS, protected from light. c. Counterstain the nuclei by incubating with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.[13]
5. Mounting and Imaging: a. Perform a final wash with PBS. b. Mount the coverslips onto microscope slides using an anti-fade mounting medium.[12] c. Seal the edges of the coverslip with nail polish and allow it to dry. d. Acquire images using a fluorescence or confocal microscope. Quantify foci per nucleus using automated image analysis software (e.g., ImageJ).
Experimental Workflow Diagram
Caption: Step-by-step workflow for γ-H2AX immunofluorescence.
Conclusion
The phosphorylation of histone H2AX is a rapid and highly specific cellular response to the DNA double-strand breaks induced by this compound.[4][8] The ability to quantify γ-H2AX foci provides a sensitive and direct measure of the drug's on-target activity. When compared to other DDR markers, γ-H2AX stands out for its early onset and the direct stoichiometric relationship between foci and DNA lesions.[6] For these reasons, γ-H2AX is an excellent pharmacodynamic biomarker for assessing this compound's biological activity in both preclinical models and clinical trials.[1][15] The use of complementary biomarkers, such as p-ATM, can further strengthen the evidence by confirming the activation of the upstream DDR signaling cascade.
References
- 1. This compound (NSC 320846), a dual inhibitor of DNA topoisomerases I and II induces histone gamma-H2AX as a biomarker of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of this compound (NSC-320846) against solid tumors of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Gamma-H2AX - a novel biomarker for DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. γ-H2AX - A Novel Biomarker for DNA Double-strand Breaks | In Vivo [iv.iiarjournals.org]
- 6. γ-H2AX as a biomarker of DNA damage induced by ionizing radiation in human peripheral blood lymphocytes and artificial skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in the use of γ -H2AX as a quantitative DNA double-strand break biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [app.jove.com]
- 13. crpr-su.se [crpr-su.se]
- 14. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Validating the In Vivo Anti-Tumor Effects of New Batracylin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Batracylin, a potent topoisomerase II inhibitor, has historically shown significant anti-tumor activity, particularly against solid tumors like colon adenocarcinoma.[1][2] However, its clinical development has been hampered by issues such as poor water solubility and notable toxicity.[1] This has spurred the development of new this compound analogs designed to overcome these limitations. This guide provides a comparative overview of the available data on these new analogs, placing their potential in the context of the original compound and current standard-of-care therapies.
A Note on Data Availability: While numerous this compound analogs have been synthesized and evaluated in vitro, demonstrating enhanced cytotoxicity against various cancer cell lines, publicly available in vivo efficacy data for these newer compounds remains limited. This guide, therefore, summarizes the foundational in vivo data for the parent this compound, highlights the reported in vitro advantages of its analogs, and provides a benchmark for comparison against established anti-cancer drugs.
I. This compound and Its Analogs: A Summary of Preclinical Efficacy
The original this compound (NSC 320846) demonstrated significant in vivo anti-tumor activity in murine models, particularly against colon adenocarcinoma.[1][2] Newer analogs have been developed to improve upon the parent compound's physicochemical and pharmacological properties.
| Compound | Cancer Model | Route of Administration | Dosing Schedule | Key Efficacy Readout | Toxicity/Remarks |
| This compound (NSC 320846) | Colon Adenocarcinoma 38 (murine) | Intraperitoneal (IP) | 400 mg/kg on days 2 and 9 | 80-100% complete tumor growth inhibition in early-stage disease; induced regression of advanced tumors.[2] | Delayed neurotoxicity and hepatic toxicity observed at efficacious doses.[1] |
| This compound (NSC 320846) | Colon 9 (murine) | Subcutaneous (SC) | Not specified | T/C = 0% (Tumor growth completely inhibited).[1] | - |
| This compound (NSC 320846) | Panc 03 (murine pancreatic) | Subcutaneous (SC) | Not specified | T/C = 15% (Significant tumor growth inhibition).[1] | - |
| Amino Acid-Batracylin Conjugates | Lung Adenocarcinoma (A549) and Human Leukemia (HL-60) cell lines | In vitro studies | Not applicable | Up to 25-fold enhanced cytotoxic activity compared to this compound. | Designed for improved solubility. In vivo data not yet reported. |
T/C (%) = (Median tumor weight of treated group / Median tumor weight of control group) x 100. A lower T/C value indicates greater anti-tumor activity.
II. Mechanism of Action: Targeting Topoisomerase II
This compound and its analogs exert their anti-cancer effects primarily by inhibiting topoisomerase II, a crucial enzyme in DNA replication and repair. This inhibition leads to the stabilization of the DNA-enzyme complex, resulting in DNA strand breaks and ultimately, apoptosis of the cancer cell.
Caption: Topoisomerase II inhibition by this compound analogs.
III. Experimental Protocols
The validation of in vivo anti-tumor effects typically involves xenograft or syngeneic tumor models. Below is a generalized protocol based on standard practices in the field.
A. Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cells (e.g., HCT-116 colon cancer cells) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, with volume calculated as (length x width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. The this compound analog or comparator drug is administered according to the planned dosing schedule and route (e.g., intraperitoneal, oral gavage). The control group receives the vehicle used to dissolve the drug.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight changes (to monitor toxicity), survival analysis, and histological analysis of tumors upon study completion.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of differences between the treated and control groups.
Caption: A typical workflow for an in vivo xenograft study.
IV. Comparison with Standard-of-Care Anti-Tumor Agents
A key aspect of validating a new anti-cancer agent is to compare its efficacy against existing, clinically approved drugs. For colon cancer, a primary indication for this compound's activity, standard-of-care chemotherapeutic agents include 5-Fluorouracil (5-FU), Oxaliplatin, and Irinotecan.[3] More recent targeted therapies and immunotherapies are also used.
| Drug Class | Example Drug(s) | Mechanism of Action | Reported Preclinical Efficacy (Colon Cancer Models) |
| Topoisomerase II Inhibitors | This compound Analogs (Investigational) | Inhibition of Topoisomerase II, leading to DNA damage and apoptosis. | In vivo data for new analogs is emerging; parent compound showed high efficacy. |
| Antimetabolites | 5-Fluorouracil (5-FU) | Inhibits thymidylate synthase, disrupting DNA synthesis. | In combination with other agents, significantly suppresses tumor growth in mouse colon cancer models.[4] |
| Platinum-based Compounds | Oxaliplatin | Forms platinum-DNA adducts, inhibiting DNA replication and transcription. | Used in combination (e.g., FOLFOX), shows significant anti-tumor effects in preclinical models.[4] |
| Topoisomerase I Inhibitors | Irinotecan | Stabilizes the topoisomerase I-DNA complex, leading to DNA single-strand breaks. | Part of standard combination chemotherapy regimens (e.g., FOLFIRI) with demonstrated efficacy in animal models. |
| Targeted Therapies (e.g., Kinase Inhibitors) | Regorafenib | Multi-kinase inhibitor targeting pathways involved in angiogenesis, oncogenesis, and the tumor microenvironment. | Considered a standard treatment for metastatic colorectal cancer and used as a comparator in clinical trials.[5] |
V. Future Directions and Conclusion
The development of new this compound analogs represents a promising strategy to build upon the potent anti-tumor activity of the parent compound while mitigating its undesirable properties. The enhanced in vitro cytotoxicity of these novel agents is a positive first step. However, the critical next phase is the thorough in vivo evaluation of their efficacy and safety in relevant preclinical cancer models.
For researchers and drug developers, the path forward involves:
-
Conducting robust in vivo studies to generate quantitative data on tumor growth inhibition and survival.
-
Performing head-to-head comparisons with standard-of-care drugs to accurately position the therapeutic potential of new analogs.
-
Investigating the pharmacokinetic and pharmacodynamic properties of these new compounds to optimize dosing and scheduling.
As more in vivo data becomes available, a clearer picture of the clinical potential of these new this compound analogs will emerge, hopefully leading to the development of a new generation of effective topoisomerase II inhibitors for the treatment of solid tumors.
References
- 1. Activity of this compound (NSC-320846) against solid tumors of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor activity of this compound (NSC 320846) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer | American Cancer Society [cancer.org]
- 4. Immunogenic chemotherapy in two mouse colon cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New combination therapy for colorectal cancer, with UPMC involvement, lengthens survival | Pittsburgh Post-Gazette [post-gazette.com]
A Comparative Analysis of Cell Cycle Arrest Profiles: Batracylin and Other Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cell cycle arrest profiles induced by the investigational anticancer agent Batracylin and other well-established topoisomerase inhibitors, including the topoisomerase I inhibitor Camptothecin and the topoisomerase II inhibitors Etoposide and Doxorubicin. Understanding the differential effects of these compounds on cell cycle progression is crucial for the development of targeted cancer therapies.
Introduction to Topoisomerase Inhibitors and Cell Cycle Arrest
Topoisomerase inhibitors are a critical class of chemotherapeutic agents that disrupt the function of topoisomerase enzymes, which are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Inhibition of these enzymes leads to DNA damage, triggering cell cycle checkpoints and ultimately inducing cell cycle arrest or apoptosis. The specific phase of the cell cycle at which a particular inhibitor exerts its primary effect is a key determinant of its therapeutic efficacy and toxicity profile.
This compound , an investigational dual inhibitor of both topoisomerase I and II, has shown preclinical antitumor activity.[1] Its unique mechanism of targeting both enzyme types suggests a potentially distinct cell cycle arrest profile compared to agents that inhibit only one type of topoisomerase. This guide aims to collate the available experimental data to facilitate a comparative understanding of these agents.
Comparative Analysis of Cell Cycle Arrest Profiles
The following table summarizes the cell cycle arrest profiles of this compound, Camptothecin, Etoposide, and Doxorubicin in various cancer cell lines. While quantitative data for this compound's effect on cell cycle distribution is not extensively available in the public domain, its known mechanism as a dual inhibitor and its induction of DNA damage markers provide insights into its potential impact on cell cycle progression.
| Inhibitor | Topoisomerase Target | Cell Line | Predominant Cell Cycle Arrest Phase(s) | Key Molecular Events |
| This compound | Topoisomerase I & II | HT29 (Colon) | Data not available | Induces DNA single- and double-strand breaks; Activates ATM and γH2AX.[1] |
| Camptothecin | Topoisomerase I | Various | S and G2/M | Induces replication-dependent DNA double-strand breaks; Activates ATM/ATR-Chk1/Chk2 pathways. |
| Etoposide | Topoisomerase II | Various | S and G2/M | Stabilizes topoisomerase II-DNA cleavage complexes; Induces DNA double-strand breaks. |
| Doxorubicin | Topoisomerase II | MCF-7 (Breast), MDA-MB-231 (Breast) | G1/S and G2/M (MCF-7), G2/M (MDA-MB-231) | Intercalates into DNA and inhibits topoisomerase II; Activates p53-p21 pathway. |
Signaling Pathways of Topoisomerase Inhibitor-Induced Cell Cycle Arrest
The induction of DNA damage by topoisomerase inhibitors activates complex signaling networks that converge on the cell cycle machinery. Below are simplified diagrams illustrating the key pathways involved.
Experimental Protocols
Accurate assessment of cell cycle distribution is fundamental to understanding the mechanism of action of topoisomerase inhibitors. The following are standard protocols for two key experimental techniques.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization or scraping and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Staining: Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA.
Western Blot Analysis of Cell Cycle-Related Proteins
This technique is used to detect and quantify the levels of key proteins that regulate cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs).
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated and untreated cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target cell cycle proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Conclusion
The cell cycle arrest profiles of topoisomerase inhibitors are integral to their anticancer activity. While Camptothecin, Etoposide, and Doxorubicin have well-characterized effects on specific phases of the cell cycle, the profile of the dual inhibitor this compound is less defined. The available data indicates that this compound induces a robust DNA damage response, activating key checkpoint kinases. Further quantitative studies are necessary to fully elucidate its specific impact on cell cycle phase distribution. This comparative guide provides a framework for researchers to understand the nuances of these important anticancer agents and to guide future investigations into novel therapeutic strategies.
References
Validating Batracylin's Target Engagement in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the target engagement of Batracylin, a dual inhibitor of DNA topoisomerase I (Top1) and topoisomerase II (Top2), in living cells. This compound's unique mechanism of action, which involves the stabilization of topoisomerase-DNA cleavage complexes, leads to the formation of DNA-protein cross-links (DPCs) and DNA single-strand breaks (SSBs), ultimately triggering a DNA damage response.[1][2] A key biomarker for this response is the phosphorylation of histone H2AX (γH2AX).[1][2]
This guide will compare this compound's effects with those of well-established topoisomerase inhibitors, Etoposide (a Top2 inhibitor) and Camptothecin (a Top1 inhibitor), providing a framework for researchers to design and interpret target engagement studies.
Quantitative Comparison of Target Engagement
The following tables summarize the quantitative data from key experiments used to validate and compare the target engagement of this compound with other topoisomerase inhibitors.
| Parameter | This compound | Etoposide (VP-16) | Camptothecin | Reference |
| Primary Cellular Targets | Topoisomerase I & II | Topoisomerase II | Topoisomerase I | [1][2] |
| 50% Growth Inhibition (GI50) in HT29 Cells | 10 µM | Not explicitly stated in direct comparison | Not explicitly stated in direct comparison | [1] |
| Induction of DNA-Protein Cross-links (DPCs) | Yes, persistent | Yes | Yes | [1][2] |
| Persistence of DPCs | Markedly longer than Etoposide and Camptothecin | Shorter than this compound | Shorter than this compound | [1][2] |
| Induction of DNA Single-Strand Breaks (SSBs) | Yes | No (primarily double-strand breaks) | Yes | [1][2] |
| Induction of DNA Double-Strand Breaks (DSBs) | Weak induction | Yes | Indirectly via replication fork collapse | [1][2] |
| Induction of γH2AX Foci | Yes, at low µM concentrations | Yes | Yes | [1][2][3][4] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's dual inhibition of Top1 and Top2.
Caption: Key assays for validating this compound's target engagement.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Alkaline Elution Assay for DNA-Protein Cross-links
This technique is used to quantify DNA-protein cross-links by measuring the rate at which DNA elutes through a filter under denaturing alkaline conditions. DNA that is cross-linked to proteins will elute more slowly.
Protocol:
-
Cell Culture and Labeling:
-
Culture cells (e.g., HT29) to the desired confluency.
-
Label cellular DNA by incubating with [³H]thymidine for approximately 24 hours.
-
Chase with fresh, non-radioactive medium for at least 1 hour.
-
-
Drug Treatment:
-
Treat cells with this compound, Etoposide, or Camptothecin at the desired concentrations and for the specified duration. Include a vehicle-treated control.
-
-
Cell Lysis and Elution:
-
Harvest and resuspend cells in ice-cold phosphate-buffered saline (PBS).
-
Load a defined number of cells onto a 2.0 µm pore size polycarbonate filter.
-
Lyse the cells on the filter with a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0).
-
To specifically measure DNA-protein cross-links, include proteinase K in the lysis solution for a parallel set of samples to digest the proteins and allow the DNA to elute.
-
Wash the filter with a wash solution (e.g., 0.02 M EDTA, pH 10.0).
-
Elute the DNA with an alkaline elution buffer (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1) at a constant flow rate.
-
Collect fractions at regular time intervals.
-
-
Quantification:
-
Measure the radioactivity in each collected fraction and the filter using a scintillation counter.
-
Calculate the percentage of DNA retained on the filter over time. A slower elution rate in the absence of proteinase K compared to its presence indicates the formation of DNA-protein cross-links.
-
In Vitro DNA Cleavage Assay
This assay directly measures the ability of a compound to stabilize the topoisomerase-DNA cleavage complex, resulting in the accumulation of cleaved DNA fragments.
Protocol:
-
Substrate Preparation:
-
Use a supercoiled plasmid DNA (e.g., pBR322) as the substrate.
-
For Top1 assays, no ATP is required. For Top2 assays, include ATP in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer (specific for Top1 or Top2), supercoiled DNA, and purified recombinant human topoisomerase I or IIα.
-
Add this compound, Etoposide, or Camptothecin at various concentrations. Include a no-drug control.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding SDS and proteinase K to digest the topoisomerase.
-
-
Analysis:
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The conversion of supercoiled DNA to relaxed (for Top1) or linear (for Top2) DNA indicates cleavage complex stabilization.
-
γH2AX Immunofluorescence Assay
This assay visualizes and quantifies the formation of γH2AX foci, a marker of DNA double-strand breaks and DNA damage response, within individual cells.[4]
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a petri dish.
-
Treat cells with this compound, Etoposide, or Camptothecin for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against phospho-histone H2A.X (Ser139) overnight at 4°C.
-
Wash the cells with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells with this compound or a control compound.
-
Heat the cell suspension at a range of temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble topoisomerase I and II in the supernatant by Western blotting using specific antibodies.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response curve can also be generated by treating cells with varying drug concentrations at a fixed temperature.
-
Conclusion
The validation of this compound's target engagement in living cells relies on a multi-faceted approach that combines the quantification of its direct molecular consequences—DNA-protein cross-links and DNA cleavage—with the monitoring of the downstream cellular response, primarily the formation of γH2AX foci. Comparative analysis with well-characterized topoisomerase inhibitors like Etoposide and Camptothecin is crucial for elucidating the unique dual inhibitory mechanism of this compound and its prolonged stabilization of the cleavage complex. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the cellular activity of this compound and other potential topoisomerase-targeting agents. The use of complementary techniques such as CETSA can further strengthen the evidence for direct target engagement in a physiological context.
References
- 1. This compound (NSC 320846), a dual inhibitor of DNA topoisomerases I and II induces histone gamma-H2AX as a biomarker of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Batracylin
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Batracylin are paramount to ensuring laboratory safety and environmental protection. this compound, an experimental chemotherapeutic agent, is recognized as a hazardous substance due to its genotoxic and potential carcinogenic properties. Adherence to stringent disposal protocols is therefore not just a matter of regulatory compliance, but a critical component of responsible research.
This compound is classified as a dual inhibitor of DNA topoisomerases I and II, a mechanism of action that underscores its cytotoxic potential.[1] Due to its hazardous nature, this compound and any materials contaminated with it must be managed as hazardous waste in accordance with federal, state, and local regulations. The United States Environmental Protection Agency (EPA) regulates such waste under the Resource Conservation and Recovery Act (RCRA).
Hazard Profile of this compound
A clear understanding of this compound's hazard profile is the first step in establishing safe handling and disposal procedures. The following table summarizes the key known hazards associated with this compound.
| Hazard Classification | Description | Citation |
| Genotoxicity | This compound has been shown to be genotoxic, meaning it can damage DNA. | [2] |
| Potential Carcinogenicity | As a genotoxic agent, this compound is suspected to be a carcinogen. | [2] |
| Cytotoxicity | As a dual topoisomerase inhibitor, this compound is toxic to cells. | [1] |
| Hazardous Waste | Due to its toxic properties, this compound waste is classified as hazardous. | [3] |
Step-by-Step Disposal Protocol for this compound Waste
Given the lack of specific chemical inactivation data for this compound, the primary and most secure method of disposal is high-temperature incineration through a licensed hazardous waste management service. The following step-by-step protocol outlines the essential procedures for the safe segregation, collection, and preparation of this compound waste for off-site disposal.
1. Waste Segregation at the Point of Generation:
-
Immediate Segregation: All waste contaminated with this compound must be segregated from general laboratory waste at the point of generation. This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Empty vials and containers that held this compound.
-
Contaminated personal protective equipment (PPE) such as gloves, gowns, and masks.
-
Pipette tips, serological pipettes, and other disposable labware.
-
Spill cleanup materials.
-
-
Designated Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic/chemotherapeutic waste. These containers are often color-coded (e.g., yellow for trace chemotherapy waste, black for bulk hazardous waste) according to institutional and regulatory standards.
2. Labeling of Waste Containers:
-
Clear and Accurate Labeling: All this compound waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste" and "Cytotoxic" or "Chemotherapeutic Waste".
-
The name of the chemical: "this compound".
-
The date when waste was first added to the container.
-
The specific hazards (e.g., "Toxic," "Genotoxic").
-
The name and contact information of the generating laboratory.
-
3. Storage of this compound Waste:
-
Secure Storage Area: Store sealed this compound waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with appropriate hazard signs.
-
Secondary Containment: It is best practice to store liquid waste containers within a larger, chemically resistant secondary container to prevent the spread of contamination in case of a leak.
-
Limited Accumulation Time: Adhere to institutional and regulatory limits on the amount of hazardous waste that can be accumulated and the time it can be stored in the laboratory before being collected by a waste management service.
4. Spill Management:
-
Preparedness: Maintain a spill kit specifically for cytotoxic agents in areas where this compound is handled. The kit should include appropriate PPE, absorbent materials, and cleaning agents.
-
Decontamination: In the event of a spill, follow established institutional procedures for cleaning and decontaminating the affected area. All materials used for spill cleanup must be disposed of as this compound waste.
5. Final Disposal:
-
Licensed Waste Carrier: Arrange for the collection of this compound waste by a licensed hazardous waste disposal company. This company will be responsible for the safe transport and final destruction of the waste via high-temperature incineration.
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
Decontamination of Laboratory Surfaces and Equipment
For routine decontamination of surfaces and non-disposable equipment that have come into contact with this compound, the following general procedure should be followed. Note that a specific validated decontamination protocol for this compound is not available; therefore, a conservative approach is recommended.
-
Preparation: Don appropriate PPE, including double gloves, a lab coat, and safety glasses.
-
Initial Cleaning: Carefully wipe the surface with a disposable absorbent material dampened with a suitable solvent (if known to be compatible and effective) or a detergent solution to remove any visible contamination.
-
Disinfection/Deactivation (Caution Advised): As no specific chemical deactivation agent for this compound has been identified in the provided search results, the use of a broad-spectrum disinfectant known to be effective against a range of chemical hazards is a prudent measure. A common practice for general laboratory decontamination is the use of a freshly prepared 1:10 dilution of household bleach (sodium hypochlorite solution), followed by a rinse with 70% ethanol to remove the bleach residue, which can be corrosive. However, the efficacy of this method against this compound is not confirmed.
-
Final Rinse: Thoroughly rinse the surface with purified water to remove any residual cleaning or disinfecting agents.
-
Disposal of Cleaning Materials: All disposable materials used for decontamination must be disposed of as this compound waste.
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste within a laboratory setting.
References
Essential Safety and Logistical Information for Handling Batracylin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Batracylin is an investigational anticancer agent.[1] A specific Safety Data Sheet (SDS) with detailed quantitative safety information such as occupational exposure limits (OELs) is not publicly available. The following guidance is based on established safety protocols for handling cytotoxic and antineoplastic agents.[2][3][4] Always consult with your institution's environmental health and safety (EHS) department for specific protocols and requirements.
This compound (CAS RN: 67199-66-0) is a potent investigational anticancer drug that functions as a dual inhibitor of DNA topoisomerases I and II.[1][5][6] Due to its cytotoxic nature, strict adherence to safety protocols is paramount to minimize occupational exposure and ensure a safe laboratory environment.
Occupational Exposure Banding
In the absence of a specific OEL for this compound, the concept of Occupational Exposure Banding (OEB) can be utilized to guide safe handling practices. OEB categorizes chemical substances into bands based on their toxicological potency and potential health effects. Given that this compound is a cytotoxic agent intended for cancer therapy, it would likely fall into a high-potency category requiring stringent control measures.
| Occupational Exposure Band (OEB) | Exposure Range (µg/m³) | Description | Applicability to this compound |
| 1 | >1000 | Low potency, low toxicity. | Not Applicable |
| 2 | >100 to ≤1000 | Moderately potent, reversible health effects. | Not Applicable |
| 3 | >10 to ≤100 | Potent, may cause reversible or irreversible health effects. | Possible, but likely higher |
| 4 | >1 to ≤10 | Highly potent, may cause serious, irreversible health effects at low doses. | Likely |
| 5 | ≤1 | Extremely potent, may cause life-threatening effects at very low doses. | Possible |
This table provides a general framework for OEBs. The specific exposure ranges can vary by organization. The assignment of this compound to OEB 4/5 is based on its mechanism of action as a cytotoxic agent and is intended for risk assessment purposes in the absence of specific data.
Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound, based on guidelines for cytotoxic and hazardous drugs.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Double chemotherapy-tested nitrile gloves | Disposable, low-permeability gown | Safety glasses with side shields | Not generally required if packaging is intact |
| Weighing/Compounding | Double chemotherapy-tested nitrile gloves | Disposable, low-permeability gown with knit cuffs | Face shield and safety goggles | NIOSH-approved respirator (e.g., N95 or higher) within a ventilated enclosure |
| Administering Solutions | Double chemotherapy-tested nitrile gloves | Disposable, low-permeability gown with knit cuffs | Face shield and safety goggles | Recommended if there is a risk of aerosolization |
| Handling Waste | Double chemotherapy-tested nitrile gloves | Disposable, low-permeability gown | Safety glasses with side shields | Not generally required for sealed waste containers |
| Spill Cleanup | Double chemotherapy-tested nitrile gloves (outer pair should be heavy-duty) | Disposable, low-permeability gown | Face shield and safety goggles | NIOSH-approved respirator with appropriate cartridges |
Experimental Protocols & Workflows
Standard Operating Procedure for Handling this compound
This workflow outlines the essential steps for safely handling this compound from receipt to disposal. Adherence to these procedures is critical to minimize exposure risk.
Emergency Response for Accidental Exposure
Immediate and appropriate action is crucial in the event of an accidental exposure to this compound. The following diagram outlines the necessary steps for different types of exposure.
Disposal Plan
All materials contaminated with this compound must be disposed of as cytotoxic waste. This includes:
-
Unused or expired this compound
-
All used PPE (gloves, gowns, etc.)
-
Labware (pipette tips, vials, etc.)
-
Contaminated cleaning materials
Procedure:
-
Segregate all this compound-contaminated waste into clearly labeled, sealed, and puncture-proof cytotoxic waste containers.
-
Do not mix cytotoxic waste with other chemical or biological waste streams.
-
Follow your institution's specific procedures for the collection and disposal of cytotoxic waste. This is typically handled by a specialized waste management vendor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. Antineoplastic & Other Hazardous Drugs in Healthcare, 2016 | NIOSH | CDC [cdc.gov]
- 4. va.gov [va.gov]
- 5. This compound | C15H11N3O | CID 71750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
